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2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid Documentation Hub

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  • Product: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 1354705-38-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodo-5-Methyl-Pyrazole Derivatives

Introduction Pyrazole derivatives are a cornerstone in the fields of medicinal chemistry and materials science, valued for their wide range of biological activities and tunable physicochemical properties.[1] The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in the fields of medicinal chemistry and materials science, valued for their wide range of biological activities and tunable physicochemical properties.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its steric, electronic, and lipophilic characteristics, making it a privileged structure in rational drug design.[1] This guide focuses on a specific, yet increasingly important subclass: 4-iodo-5-methyl-pyrazole derivatives. The introduction of an iodine atom at the 4-position and a methyl group at the 5-position creates a unique electronic and steric environment, significantly influencing the compound's intermolecular interactions and, consequently, its thermodynamic properties.

Understanding these properties is paramount for researchers, scientists, and drug development professionals. Thermodynamic parameters such as enthalpy of sublimation, solubility, and thermal stability directly impact a compound's suitability for pharmaceutical development, influencing everything from purification and formulation to bioavailability and shelf-life. While extensive experimental data for every conceivable derivative is not always available, this guide provides a comprehensive framework for understanding, predicting, and determining the key thermodynamic properties of 4-iodo-5-methyl-pyrazole derivatives. We will delve into the theoretical underpinnings, established experimental methodologies, and powerful computational approaches that are essential for characterizing these promising molecules.

I. Gas-Phase Thermodynamics: Enthalpy of Formation and Vaporization

The energetic properties of a molecule in its isolated, gaseous state provide a fundamental baseline for understanding its intrinsic stability and volatility. The standard molar enthalpy of formation (ΔfH°m(g)) and the enthalpy of vaporization or sublimation (ΔsubH°m) are critical parameters in this regard.

Expert Insights: The Influence of Substitution

The substitution pattern on the pyrazole ring significantly modulates its thermodynamic properties. The presence of a methyl group, an electron-donating group, can influence the basicity and acidity of the pyrazole ring.[2] Conversely, the iodine atom, a halogen, introduces both steric bulk and the capacity for halogen bonding, a significant intermolecular interaction that can increase the energy required for sublimation.[3] The interplay of these substituents on the 4- and 5-positions will dictate the overall energetic landscape of the molecule. While experimental data for N-substituted imidazoles often shows good agreement with theoretical calculations, the agreement is less consistent for N-substituted pyrazoles, highlighting the need for careful experimental validation.[4][5]

Experimental Determination of Enthalpies

Static bomb combustion calorimetry is a primary technique for determining the standard molar enthalpy of formation of solid compounds.[4][6]

Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the 4-iodo-5-methyl-pyrazole derivative is placed in a crucible within the bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the energy of combustion.

  • Calculation: The standard molar enthalpy of combustion is calculated, and from this, the standard molar enthalpy of formation in the crystalline state is derived.[6]

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is a key indicator of its volatility. The transpiration method and Knudsen-effusion technique are well-established for this purpose.[6]

Protocol: Transpiration Method

  • Sample Saturation: A stream of an inert gas is passed at a known flow rate through a saturator containing the pyrazole derivative, maintained at a constant temperature.

  • Condensation: The gas, now saturated with the vapor of the compound, is passed through a condenser where the compound is trapped.

  • Quantification: The amount of sublimed material is determined gravimetrically or by chromatography.

  • Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the amount of sublimed substance and the volume of the carrier gas.

  • Clausius-Clapeyron Analysis: The experiment is repeated at different temperatures, and the enthalpy of sublimation is determined from the slope of the ln(p) versus 1/T plot.

Workflow for Determining Gas-Phase Enthalpy of Formation

G cluster_exp Experimental Determination cluster_final Final Parameter Calorimetry Static Bomb Combustion Calorimetry dHc ΔcH°m(s) Calorimetry->dHc Transpiration Transpiration or Knudsen Effusion VaporPressure Vapor Pressure vs. Temp Transpiration->VaporPressure dHf_s ΔfH°m(s) dHc->dHf_s dSubH ΔsubH°m VaporPressure->dSubH dHf_g ΔfH°m(g) dSubH->dHf_g dHf_s->dHf_g caption Workflow for obtaining gaseous enthalpy of formation.

Caption: Workflow for obtaining gaseous enthalpy of formation.

II. Condensed-Phase Thermodynamics: Solubility and Stability

For drug development professionals, the behavior of a compound in the solid and liquid states is of paramount importance. Solubility in aqueous and organic media governs bioavailability and formulation strategies, while thermal stability dictates storage and handling conditions.

Solubility Profile of 4-Iodo-5-Methyl-Pyrazole Derivatives

The solubility of pyrazole derivatives is influenced by their ability to form hydrogen bonds and other intermolecular interactions. The pyrazole ring itself has both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).[2] However, N-substitution, as is common in many pharmaceutical derivatives, removes the N-H donor capability. The presence of the methyl group can slightly increase lipophilicity, while the iodine atom also contributes to this, potentially leading to lower aqueous solubility.[7][8] The methyl ester functional group, if present, can enhance solubility in organic solvents.[9]

Protocol: Equilibrium Shake-Flask Solubility Measurement

  • Sample Preparation: An excess amount of the solid 4-iodo-5-methyl-pyrazole derivative is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the pyrazole derivative in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Table 1: Estimated Physicochemical Properties of Substituted Pyrazoles

Property3-Iodo-5-methyl-1H-pyrazole[10]4-Iodo-1-methyl-pyrazole-5-carboxylic acid[11]4-iodo-5-methyl-1-phenyl-1H-pyrazole[12]
Molecular Weight ( g/mol ) ~221.99252.01284.10
Melting Point (°C) 96.8242Not Available
Boiling Point (°C) 261 - 263362.2 (at 760 mmHg)Not Available
LogKow (Octanol-Water) 1.36Not Available2.9
Water Solubility (g/L) 5.44e-2Not AvailableNot Available

Note: Data is compiled from various sources and may be predicted or experimental. It serves as an illustrative guide to the range of properties expected for this class of compounds.

Thermal Stability and Decomposition

The thermal stability of pyrazole derivatives is a key consideration, particularly for energetic materials and pharmaceuticals that may undergo heat sterilization. Pyrazole rings are generally characterized by good thermal resistance.[13] The introduction of substituents can alter this stability.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of the 4-iodo-5-methyl-pyrazole derivative is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Mass Loss Measurement: The TGA instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate. This provides a clear indication of the compound's thermal stability.

III. Computational Thermodynamics: A Predictive Approach

In modern drug discovery and materials science, computational methods are indispensable for predicting the properties of novel compounds, thereby saving significant time and resources.[14] Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and thermodynamic properties of pyrazole derivatives.[14][15]

Predicting Thermodynamic Properties

High-level quantum chemical methods like G3 and G4 have shown excellent agreement with experimental data for the gas-phase enthalpies of formation of some pyrazole derivatives. These methods can be applied to 4-iodo-5-methyl-pyrazoles to obtain reliable benchmark properties.

Computational Workflow

  • Structure Optimization: The 3D structure of the 4-iodo-5-methyl-pyrazole derivative is optimized using a suitable level of theory, such as B3LYP with a 6-311++G** basis set.[15]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculation: Single-point energy calculations are performed using a higher level of theory (e.g., G4) to obtain accurate electronic energies.

  • Property Calculation: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the electronic energies and the results of the frequency calculations.

Logical Relationship between Experimental and Computational Methods

G cluster_exp Experimental Validation cluster_comp Computational Prediction cluster_prop Thermodynamic Properties TGA TGA ThermalStability Thermal Stability TGA->ThermalStability DSC DSC PhaseBehavior Phase Behavior (Melting, Polymorphism) DSC->PhaseBehavior Solubility Shake-Flask Solubility SolvationEnergy Solvation Energy & Solubility Solubility->SolvationEnergy Calorimetry Calorimetry GasPhase Gas-Phase Energetics Calorimetry->GasPhase DFT DFT Calculations DFT->ThermalStability DFT->PhaseBehavior DFT->SolvationEnergy DFT->GasPhase MD Molecular Dynamics Simulations MD->SolvationEnergy ThermalStability->DFT PhaseBehavior->DFT SolvationEnergy->MD GasPhase->DFT caption Interplay of computational and experimental methods.

Sources

Exploratory

Solubility Profile of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid: A Methodological Approach for Researchers

An In-depth Technical Guide Abstract Introduction: The Significance of Solubility 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a substituted pyrazole derivative. Compounds with this scaffold are of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Introduction: The Significance of Solubility

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a substituted pyrazole derivative. Compounds with this scaffold are of significant interest in medicinal chemistry.[1][2] The propanoic acid moiety introduces a chiral center and a carboxylic acid group, while the iodinated methyl-pyrazole ring provides a distinct steric and electronic profile. The solubility of such an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both chemical and biological systems.

In the realm of drug development , solubility is a primary determinant of a drug's bioavailability.[3][4] A poorly soluble compound will exhibit slow dissolution in the gastrointestinal tract, leading to low and variable absorption.[5] Early and accurate solubility data allows formulators to select appropriate excipients and delivery technologies, such as co-solvents, cyclodextrins, or solid dispersions, to enhance the drug's performance.[4][6]

For process chemists , solubility data is indispensable for:

  • Solvent Selection: Choosing appropriate solvents for synthesis, purification, and crystallization.

  • Yield Optimization: Ensuring the product remains in solution during reaction but can be efficiently crystallized for isolation.

  • Purity Control: Developing effective recrystallization procedures to remove impurities.

This guide provides the theoretical and practical foundation for generating this crucial dataset.

Theoretical Framework: What Governs Solubility?

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7][8]

The dissolution of a solid solute involves two main energy considerations:

  • Overcoming Lattice Energy: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves readily when the solvation energy is comparable to or greater than the lattice energy.

Key Factors Influencing the Solubility of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid:

  • Solute Structure: The molecule possesses both polar and non-polar characteristics.

    • Polar Groups: The carboxylic acid (-COOH) group is highly polar and can act as both a hydrogen bond donor and acceptor.

    • Non-Polar Groups: The methyl group (-CH3) and the hydrocarbon backbone are non-polar.

    • Intermediate Groups: The pyrazole ring has polar nitrogen atoms, while the iodo-substituent adds to the molecular weight and can participate in halogen bonding.

  • Solvent Properties: The choice of solvent is critical.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and can effectively hydrogen bond with the carboxylic acid group of the solute, leading to potentially high solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipoles but do not have -OH groups. They can act as hydrogen bond acceptors, interacting with the solute's carboxylic acid proton.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces and are unlikely to effectively solvate the polar carboxylic acid group, resulting in low solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the crystal lattice forces.[7][9] However, this relationship must be determined experimentally.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice and, consequently, a different solubility.[8] The most stable polymorph is generally the least soluble. It is crucial to characterize the solid form before and after the solubility experiment.

Figure 1: Key factors influencing the solubility of an organic compound.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[5][10] The method involves agitating an excess of the solid compound in the solvent for a prolonged period until the solution reaches saturation.

3.1. Materials and Equipment

  • 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (solid, characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-5 decimal places)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Step-by-Step Methodology

Step 1: Preparation

  • Accurately weigh a sufficient excess of the solid compound (e.g., 10-20 mg) directly into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Pipette a precise volume of the selected solvent (e.g., 2.0 mL) into the vial.

  • Prepare at least three replicate vials for each solvent to ensure statistical validity.

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials at a constant speed for a predetermined period. A duration of 24 to 72 hours is typical to ensure equilibrium is reached.[5]

Step 3: Phase Separation

  • After equilibration, visually confirm that an excess of solid is still present in each vial. If not, the experiment is invalid for that vial.

  • Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

  • To separate the saturated solution (supernatant) from the undissolved solid, use centrifugation. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[5]

  • Carefully draw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining microparticulates. The filtration step must be performed quickly to avoid temperature changes that could affect solubility.

Step 4: Quantification

  • Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a validated HPLC method. HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[10][11]

  • Calculate the concentration of the compound in the saturated solution by applying the dilution factor.

Step 5: Solid-State Analysis

  • Recover the remaining solid from the vials after the experiment.

  • Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare the result to the starting material. This crucial step verifies that no polymorphic transformation or solvate formation occurred during the experiment, which would alter the measured solubility.[5]

Solubility_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Phase Separation cluster_Analysis Analysis A Weigh excess solid into vial B Add precise volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge vials to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute saturated solution E->F H Analyze residual solid (XRPD) E->H G Quantify concentration (HPLC) F->G Result Calculate Solubility (mg/mL or mol/L) G->Result

Figure 2: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and organized table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Template for Solubility Data of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid at 25 °C

SolventSolvent TypePolarity Index*Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.1Experimental ValueCalculated Value
EthanolPolar Protic4.3Experimental ValueCalculated Value
AcetonitrilePolar Aprotic5.8Experimental ValueCalculated Value
AcetonePolar Aprotic5.1Experimental ValueCalculated Value
Ethyl AcetateIntermediate4.4Experimental ValueCalculated Value
DichloromethaneWeakly Polar3.1Experimental ValueCalculated Value
TolueneNon-Polar2.4Experimental ValueCalculated Value
HexaneNon-Polar0.1Experimental ValueCalculated Value

*Polarity index is a relative measure; values may vary slightly depending on the scale.

Interpretation: By analyzing the completed table, a researcher can establish a clear structure-solubility relationship. It is expected that solubility will be highest in polar protic solvents like methanol and ethanol, which can effectively solvate the carboxylic acid group through hydrogen bonding. Solubility in polar aprotic solvents will depend on the strength of the dipole interactions. As expected, solubility will likely be very low in non-polar solvents like hexane.

Conclusion

While pre-existing public data on the solubility of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is scarce, this guide provides the necessary tools for any researcher to generate high-quality, reliable data. The shake-flask method, coupled with a robust analytical technique like HPLC and proper solid-state characterization, represents a self-validating system for determining thermodynamic solubility. The resulting data is fundamental for guiding rational decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Solubility of Organic Compounds. LibreTexts Chemistry. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • What are the factors that affect solubility? Quora. [Link]

  • Solubility factors when choosing a solvent. Labclinics. [Link]

  • SOLUBILITY. University of Wisconsin-Madison. [Link]

  • 2-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid. PubChem. [Link]

  • 2-(4-iodo-3-methyl-1h-pyrazol-1-yl)-2-methylpropanoic acid. PubChem. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

Sources

Foundational

Technical Guide: Safety & Hazards of Iodo-Pyrazole Propanoic Acids

The following guide serves as an in-depth technical whitepaper on the safety, handling, and hazardous nature of iodo-pyrazole propanoic acids . This document is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an in-depth technical whitepaper on the safety, handling, and hazardous nature of iodo-pyrazole propanoic acids . This document is structured for researchers and drug development professionals, moving beyond basic compliance to provide a mechanistic understanding of the risks associated with this chemical class.

Scope: 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid and related halogenated intermediates. Context: Medicinal Chemistry, Kinase Inhibitor Synthesis (e.g., JAK inhibitors), and Scaffold Development.

Executive Summary & Chemical Identity

Iodo-pyrazole propanoic acids are bifunctional intermediates combining a halogenated heterocyclic core (the "head") with a carboxylic acid alkyl chain (the "tail"). They are critical building blocks in the synthesis of pharmaceutical agents, particularly for introducing pyrazole moieties via cross-coupling (Suzuki-Miyaura) or serving as linkers in PROTACs (Proteolysis Targeting Chimeras).

Their safety profile is dictated by two competing chemical behaviors: the acidity of the propanoic tail and the electrophilic/sensitizing potential of the iodo-pyrazole core.

Chemical Classification
PropertyDetail
Chemical Class Halogenated Heterocyclic Organic Acid
Representative Compound 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid
Molecular Formula C₆H₇IN₂O₂
Molecular Weight ~266.04 g/mol
Physical State Solid (White to off-white crystalline powder)
Melting Point Typically 120–150 °C (Derivative dependent)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent)

Hazard Identification (GHS Classification)

Note: Specific SDS data for custom intermediates is often sparse. The following classification is a Derived Safety Profile based on Structure-Activity Relationships (SAR) of the parent 4-iodopyrazole and analogous propanoic acid derivatives.

Core Hazards (H-Statements)
ClassificationH-CodeHazard StatementMechanistic Basis
Acute Toxicity (Oral) H302 Harmful if swallowed.Pyrazole ring toxicity; metabolic interference.
Skin Irritation H315 Causes skin irritation.[1]Acidic functionality (pKa ~4.5) combined with lipophilicity.
Eye Damage/Irritation H319 Causes serious eye irritation.[1]Direct protonation of corneal proteins; micro-crystalline abrasion.
STOT - Single Exp. H335 May cause respiratory irritation.[1]Inhalation of fine dusts; mucosal irritation.
Sensitization (Potential) H317 May cause allergic skin reaction.Watchlist: Organic iodides can act as haptens, binding to skin proteins.
Signal Word: WARNING
Precautionary Logic (P-Statements)
  • Prevention: Do not breathe dust (P260). Wear nitrile gloves and safety glasses (P280).

  • Response: IF IN EYES: Rinse cautiously with water for 15 minutes (P305+P351+P338). IF SWALLOWED: Call a POISON CENTER if you feel unwell (P301+P312).

Toxicological Assessment & Mechanism

To handle these compounds safely, one must understand why they are hazardous.

The "Head" Hazard: 4-Iodopyrazole Moiety

The 4-iodopyrazole core is electron-rich but contains a labile iodine atom.

  • Metabolic Activation: In vivo, oxidative metabolism can cleave the C-I bond, potentially releasing iodide ions or forming reactive radical species.

  • Kinase Activity: Many pyrazole derivatives are designed to bind ATP pockets in kinases. Accidental ingestion or systemic absorption could lead to unintended biological signal modulation (off-target effects).

The "Tail" Hazard: Propanoic Acid Linker
  • Acidity: The propanoic acid tail provides a proton source (pKa ≈ 4.0–4.8). While not as corrosive as mineral acids, it is sufficient to denature proteins in the eye or mucous membranes upon prolonged contact.

  • Permeability: The lipophilic pyrazole ring enhances the ability of the acid to penetrate the stratum corneum (outer skin layer), making it more irritating than simple propanoic acid.

Genotoxicity Concerns

While pyrazoles are generally stable, the presence of the iodine atom raises a flag for dehalogenation reactions . However, unlike alkyl iodides (which are potent alkylating agents and carcinogens), aryl/heteroaryl iodides like this compound are generally more stable and less likely to directly alkylate DNA.

Safe Handling & Engineering Controls

The following protocols are self-validating: if the control fails, the system should default to a safe state.

Engineering Controls
  • Primary Containment: Handle exclusively in a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Airflow Check: Ensure face velocity is 0.3–0.5 m/s before opening the container.

  • Static Control: Use anti-static weighing boats. Dry organic powders can generate static charge, leading to dispersion (dust cloud) and inhalation risk.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Eyes Chemical Goggles (Not just safety glasses)Fine powders can bypass side-shields; acid functionality requires splash protection.
Hands Double Nitrile Gloves (0.11 mm min)Outer Layer: Sacrificial. Inner Layer: Barrier. Change immediately upon contamination.
Respiratory N95/P2 (if outside hood)Protection against solid particulates.
Body Lab Coat (Cotton/Poly blend)Standard barrier; buttoned to the neck.

Synthesis & Impurity Profile (Application Scientist Perspective)

Understanding the synthesis helps anticipate hazards from impurities (e.g., unreacted reagents).

Synthesis Workflow

The standard route involves the Michael Addition of 4-iodopyrazole to an acrylate ester, followed by hydrolysis.

SynthesisHazard IodoPyrazole 4-Iodopyrazole (Hazard: Irritant, Toxic) Intermediate Ester Intermediate (Stable) IodoPyrazole->Intermediate Michael Addition Acrylate Methyl Acrylate (Hazard: Flammable, Lachrymator) Acrylate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Hydrolysis Hydrolysis (LiOH/HCl) Intermediate->Hydrolysis Product 3-(4-iodo-1H-pyrazol-1-yl) propanoic acid Hydrolysis->Product Acidification

Caption: Synthesis pathway showing evolution of hazards from lachrymatory acrylates to the solid acid product.

Critical Impurities & Risks[1]
  • Residual Acrylate: Methyl acrylate is a potent lachrymator and sensitizer. Even trace amounts in the final product can cause eye tearing and respiratory distress.

    • Detection: Check NMR for vinyl protons (5.8–6.4 ppm).

  • Unreacted 4-Iodopyrazole: Increases acute toxicity profile.

  • Regioisomers: Michael addition usually favors N1, but N2 alkylation can occur. While not a safety hazard per se, it affects biological potency.

Emergency Protocols

Spills (Solid State)
  • Isolate: Mark the area.

  • Dampen: Cover the spill with a paper towel dampened with water (prevents dust generation).

  • Collect: Scoop into a hazardous waste container.

  • Neutralize: Wipe surface with dilute sodium bicarbonate (NaHCO₃) to neutralize any acidic residue.

First Aid
  • Eye Contact: Speed is critical. Flush immediately. The acidic nature can cause corneal opacity if left untreated.

  • Skin Contact: Wash with soap and water. Do not use ethanol or DMSO; these solvents will dissolve the compound and carry it deeper into the skin.

Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light Sensitivity: Iodine-carbon bonds can be photosensitive. Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and discoloration (yellowing indicates free iodine release).

  • Incompatibility: Avoid strong oxidizers and strong bases.

Quantitative Data Summary

ParameterValue / LimitSource
pKa (Calc) 4.2 ± 0.5Predicted (ACD/Labs)
LogP ~1.5 – 2.0Moderate Lipophilicity
LD50 (Oral, Rat) Est. 500–2000 mg/kgBased on Pyrazole analogs [1]
Flash Point N/A (Solid)Combustible at high heat

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1239830, 4-Iodopyrazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrazole derivatives and halogenated heterocycles. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a specific, publicly available cry...

Author: BenchChem Technical Support Team. Date: February 2026

Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a specific, publicly available crystal structure for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid.[1][2][3][4] This guide, therefore, serves as an in-depth technical framework for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols and analytical methodologies required to determine and interpret the crystal structure of this compound, using established principles of crystallography and crystal engineering as an illustrative foundation.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents and its metabolic stability.[5][6] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] The specific spatial arrangement of substituents on the pyrazole ring is critical to their interaction with biological targets, making single-crystal X-ray diffraction an indispensable tool for their definitive characterization.[9]

The title compound, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, incorporates several key features of interest for crystal engineering and drug design: a chiral center, a carboxylic acid group capable of forming robust hydrogen bonds, and an iodine atom, which can act as a powerful halogen bond donor.[10][11][12][13][14] Understanding the three-dimensional structure and intermolecular interactions of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for designing new chemical entities with improved efficacy and physicochemical properties.

This guide provides a comprehensive overview of the process, from synthesis and crystallization to the detailed analysis of the crystal structure and its supramolecular architecture.

Experimental Methodology: From Synthesis to High-Quality Single Crystals

While multiple synthetic routes to substituted pyrazoles exist, a common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16] For the title compound, a plausible route would begin with the iodination of a suitable pyrazole precursor, followed by N-alkylation with a propanoic acid derivative. The general workflow is outlined below.

G cluster_0 Synthesis Workflow A 5-methyl-1H-pyrazole B Iodination (e.g., with NIS) A->B C 4-Iodo-5-methyl-1H-pyrazole B->C D N-Alkylation with ethyl 2-bromopropanoate C->D E Ethyl 2-(4-iodo-5-methyl-1H- pyrazol-1-yl)propanoate D->E F Ester Hydrolysis (e.g., LiOH) E->F G 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl) propanoic acid F->G G cluster_1 SCXRD Workflow A Select & Mount Single Crystal B Collect Diffraction Data (Diffractometer) A->B C Process Data (Integration, Scaling) B->C D Solve Structure (Direct Methods) C->D E Refine Structure (Least-Squares on F²) D->E F Validate & Analyze Structure E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Expertise: Flash-cooling minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. [17]The instrument rotates the crystal through a series of orientations, collecting a large number of diffraction images.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity (I) for each reflection.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between reflection intensities to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Iodine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure on F². [9][18]In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps to ensure the model accurately represents the data. The final structural information is typically saved in a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

While the specific data is unavailable, we can anticipate the key structural features and interactions based on the molecular composition.

The molecule consists of a planar pyrazole ring substituted at the N1 position with a propanoic acid group, and at the C4 and C5 positions with an iodine and a methyl group, respectively.

Caption: 2D representation of the molecular connectivity.

The crystal packing is governed by non-covalent interactions, which dictate the overall supramolecular architecture. [19][20]For this molecule, hydrogen and halogen bonds are expected to be the dominant structure-directing forces.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that two molecules will form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif. [21][22]This is one of the most common and stable synthons in crystal engineering. [23]

H_Bond_Dimer cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C O1 O C1->O1 O2H1 O-H C1->O2H1 R1 R C1->R1 O2 O O2H1->O2 O-H···O C2 C C2->O2 O1H2 H-O C2->O1H2 R2 R C2->R2 O1H2->O1 O-H···O

Caption: The common R²₂(8) hydrogen-bonded carboxylic acid dimer.

  • Halogen Bonding: The iodine atom on the pyrazole ring is a strong halogen bond donor. [12]This is due to the presence of an electropositive region, known as a σ-hole, located on the halogen atom opposite to the C-I covalent bond. [23]This σ-hole can engage in an attractive, directional interaction with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the pyrazole nitrogen atom. [10][11][13]These interactions, denoted as C-I···O or C-I···N, are highly directional and play a crucial role in assembling molecules into well-defined architectures. [14]

Halogen_Bond cluster_mol1 Molecule A cluster_mol2 Molecule B C1 C I1 I C1->I1 Acceptor O/N I1->Acceptor C-I···O/N

Caption: A potential C-I···O/N halogen bonding interaction.

The interplay between these strong hydrogen bonds and directional halogen bonds, along with weaker C-H···π or π···π stacking interactions, would ultimately define the three-dimensional crystal packing.

Data Presentation

A complete crystallographic study would report the following key parameters in a structured table. The values presented here are illustrative for a typical small organic molecule.

Parameter Illustrative Value
Chemical FormulaC₇H₇IN₂O₂
Formula Weight294.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.5, b = 12.0, c = 9.5
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)932.0
Z (Molecules/unit cell)4
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected / Unique8500 / 2100
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit (GooF) on F²1.05

Table 1: Illustrative Crystallographic Data and Refinement Parameters.

Conclusion

The crystal structure analysis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid provides critical insights into its molecular conformation and supramolecular assembly. The determination of its precise atomic coordinates allows for a detailed examination of bond lengths, bond angles, and torsion angles. Furthermore, the analysis of its crystal packing, driven by a synergy of strong O-H···O hydrogen bonds forming predictable dimers and directional C-I···O/N halogen bonds, is essential for understanding its solid-state properties. This structural knowledge forms a vital foundation for rational drug design, enabling researchers to correlate specific structural features with biological activity and to guide the development of next-generation pyrazole-based therapeutics.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Desiraju, G. R., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2534–2541. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1931-1951. Retrieved from [Link]

  • Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 659. Retrieved from [Link]

  • Brammer, L., et al. (2005). Halogen bonding in crystal engineering. Acta Crystallographica Section A. Retrieved from [Link]

  • Gherman, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. Retrieved from [Link]

  • Hydrogen Bonding in Molecular Crystals. (2017). ResearchGate. Retrieved from [Link]

  • Houston, D. (2021). Editor's Collection: Halogen Bonding in Crystal Engineering. RSC Blogs. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1611. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536–2557. Retrieved from [Link]

  • Crystallization of Small Molecules. (n.d.). Universitat Rovira i Virgili. Retrieved from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). Crystals, 9(9), 473. Retrieved from [Link]

  • A new method for analyzing intermolecular interactions in the structure of crystals: Saturated hydrocarbons. (2025). ResearchGate. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(19), 7249–7258. Retrieved from [Link]

  • Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section B, 75(3), 437-446. Retrieved from [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5439. Retrieved from [Link]

  • Murray-Rust, P., & Glusker, J. P. (2006). Structural Aspects of Intermolecular Interactions. Taylor & Francis Online. Retrieved from [Link]

  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127601. Retrieved from [Link]

  • How to Analyse Hydrogen Bonding. (2022). CCDC. Retrieved from [Link]

  • Aakeröy, C. B., & Schultheiss, N. (2019). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(3), 1426–1453. Retrieved from [Link]

  • Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI Books. Retrieved from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025). IUCr. Retrieved from [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (2016). Acta Crystallographica Section B, 72(Pt 6), 903–910. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. Retrieved from [Link]

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  • CCDC 2323924: Experimental Crystal Structure Determination. (n.d.). University of Otago. Retrieved from [Link]

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Foundational

Biological potential of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid derivatives

This is an in-depth technical guide on the biological potential and medicinal chemistry applications of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid derivatives. A Strategic Platform for Drug Discovery & Agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological potential and medicinal chemistry applications of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid derivatives.

A Strategic Platform for Drug Discovery & Agrochemical Design

Part 1: Executive Summary & Core Directive

In the realm of heterocyclic chemistry, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While the parent pyrazole ring is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), this specific derivative offers a unique tripartite architecture:

  • The C4-Iodo "Warhead": A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.

  • The C5-Methyl "Blocker": A steric element that enforces conformation and prevents metabolic oxidation at the reactive C5 position.

  • The N1-Propanoic Acid "Tail": A solubilizing moiety that mimics biological substrates (e.g., amino acids, auxins) and provides a handle for prodrug derivatization.

This guide explores the biological potential of this scaffold, moving beyond its role as a mere intermediate to its applications in kinase inhibition , metalloenzyme targeting , and agrochemical signaling .

Part 2: Chemical Architecture & Mechanism of Action
2.1 The Pharmacophore Triad

The biological activity of this scaffold is dictated by the interplay of its three functional zones.

ZoneFunctional GroupBiological/Chemical Role
Zone A C4-Iodine Halogen Bonding / Synthetic Handle : The large iodine atom can form halogen bonds with backbone carbonyls in enzyme active sites (e.g., Alcohol Dehydrogenase). Chemically, it is the site for aryl coupling.
Zone B C5-Methyl Conformational Lock : Prevents free rotation when coupled to bulky groups, increasing selectivity. It also blocks the C5 metabolic "soft spot," extending half-life (

).
Zone C N1-Propanoic Acid Solubility & Recognition : The carboxylic acid forms salt bridges with arginine/lysine residues in target pockets. It also mimics the side chain of auxins (plant hormones).
2.2 Primary Biological Targets

A. Alcohol Dehydrogenase (ADH) Inhibition 4-Substituted pyrazoles are classic inhibitors of ADH. The drug Fomepizole (4-methylpyrazole) is the standard of care for methanol poisoning.

  • Mechanism: The pyrazole nitrogen coordinates to the catalytic Zinc ion (

    
    ) in the ADH active site.
    
  • Potency: The introduction of the 4-Iodo group significantly increases potency compared to the methyl group due to the hydrophobic effect and tighter filling of the substrate pocket. The propanoic acid tail aids in orientation within the hydrophilic channel of the enzyme.

B. Kinase Inhibition (Via Derivatization) The scaffold serves as a precursor to Type I and Type II Kinase Inhibitors .

  • Workflow: The C4-Iodo group is coupled with aryl boronic acids to create bi-aryl systems (e.g., Pyrazole-Pyrimidine chimeras).

  • Target: These derivatives frequently target Janus Kinases (JAKs) and Aurora Kinases , where the pyrazole acts as the hinge-binder.

C. Agrochemical: Auxin Mimicry The 2-propanoic acid moiety structurally resembles the side chain of indole-3-acetic acid (natural auxin) and dichlorprop (synthetic auxin).

  • Activity: Depending on the steric bulk at C4, these derivatives can act as auxin agonists (promoting uncontrolled growth/herbicide) or anti-auxins (inhibiting growth).

Part 3: Experimental Protocols
3.1 Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Principle: This protocol utilizes a regioselective N-alkylation of 4-iodo-5-methylpyrazole. The high nucleophilicity of the pyrazole nitrogen allows for displacement of the halide on the chloropropanoic acid.

Reagents:

  • 4-Iodo-5-methyl-1H-pyrazole (1.0 eq)

  • 2-Chloropropanoic acid (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-iodo-5-methyl-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Deprotonation: Add

    
     (25 mmol) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add 2-chloropropanoic acid (12 mmol). Note: The reaction is exothermic; control temperature < 40°C.

  • Heating: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature and pour into ice-cold water (100 mL).

    • Acidify to pH 3–4 using 1N HCl to precipitate the free acid.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water to yield the pure white solid.

3.2 Biological Assay: ADH Inhibition Screen

Objective: Determine the


 of the derivative against Yeast Alcohol Dehydrogenase (YADH).

Reagents:

  • YADH (Sigma-Aldrich)

  • Substrate: Ethanol (0.5 M)

  • Cofactor:

    
     (2.5 mM)
    
  • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8)

Protocol:

  • Blank: Mix 2.9 mL Buffer + 0.1 mL Ethanol.

  • Control: Add 0.1 mL

    
     solution. Measure Absorbance at 340 nm (
    
    
    
    ) for 60 seconds to establish baseline kinetics (conversion of
    
    
    to NADH).
  • Test: Incubate YADH with varying concentrations of the Pyrazole derivative (0.1

    
     – 100 
    
    
    
    ) for 5 minutes.
  • Measurement: Add Ethanol and

    
    . Monitor 
    
    
    
    .
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Part 4: Visualization & Logic Mapping
4.1 Scaffold Divergence Map

This diagram illustrates how the core scaffold diverges into three distinct therapeutic classes based on chemical modification.

ScaffoldMap Core 2-(4-Iodo-5-methyl-1H-pyrazol -1-yl)propanoic acid Path1 Direct Binding (No Modification) Core->Path1 Intrinsic Activity Path2 Suzuki Coupling (C4-Aryl) Core->Path2 Pd-Catalysis Path3 Amide Coupling (COOH Derivatization) Core->Path3 EDCI/HOBt Target1 Alcohol Dehydrogenase (Inhibitor) Path1->Target1 Target3 Auxin Mimics (Herbicides) Path1->Target3 Target2 Kinase Inhibitors (JAK/Aurora) Path2->Target2 Target4 DHODH Inhibitors (Antiviral/Anticancer) Path2->Target4 Path3->Target4

Caption: Divergent synthesis pathways transforming the core scaffold into enzyme inhibitors, kinase blockers, and agrochemicals.

4.2 Mechanism of Action: ADH Inhibition

Visualizing the binding mode of the 4-iodo-pyrazole core in the active site.

MOA Zn Zn++ (Catalytic) Pocket Hydrophobic Pocket Arg Arg-47 (Cationic) N2 N2 (Pyrazole) N2->Zn Coordination Iodo C4-Iodine Iodo->Pocket Halogen Bond / VDW Acid Propanoic Acid Acid->Arg Salt Bridge

Caption: Schematic of the tripartite binding mode within the Alcohol Dehydrogenase active site.

Part 5: References
  • BenchChem . (2025).[1] 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from

  • Lucas-Hourani, M., et al. (2011). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. Retrieved from

  • Fray, M. J., et al. (1995). Structure-activity relationships of pyrazole derivatives as inhibitors of alcohol dehydrogenase. Journal of Medicinal Chemistry. (General reference for Pyrazole-ADH SAR).

  • Chemsrc . (2025).[2][3] Biological Activity of Pyrazole Propanoic Acid Derivatives. Retrieved from

  • Google Patents . (2017). WO2017214301A1 - Anti-EGFR antibody drug conjugates. (Cites 4-iodo-5-methyl-1H-pyrazole as a key intermediate).[1][4] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

Abstract This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid with aryl/heteroaryl boronic acids. Unlike standard Suzuki couplings, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid with aryl/heteroaryl boronic acids. Unlike standard Suzuki couplings, this substrate presents a dual challenge: the free carboxylic acid moiety, which can poison sensitive catalysts or alter solubility, and the 5-methyl group , which introduces steric hindrance proximal to the reactive C4-iodine site. The protocols herein utilize an aqueous-organic biphasic system to maintain the substrate in its soluble carboxylate form, preventing catalyst inhibition while ensuring high turnover.

Substrate Analysis & Mechanistic Strategy

The Challenge of the Free Acid

Direct coupling of halo-carboxylic acids avoids the atom-uneconomical protection/deprotection steps (e.g., esterification). However, free acids can:

  • Coordinate Pd(II): Carboxylates can act as ligands, potentially displacing phosphines and deactivating the catalyst.

  • Solubility Issues: The neutral acid is often poorly soluble in non-polar solvents (Toluene, Hexanes), while the salt form requires water or polar organics (DMF, DMSO).

Steric Environment (5-Methyl Blockade)

The methyl group at position 5 is ortho to the reactive iodine at position 4. While not as bulky as a tert-butyl group, it sufficiently crowds the palladium center during the oxidative addition and transmetalation steps.

  • Implication: Bulky, electron-rich ligands (e.g., XPhos , SPhos , or dppf ) are preferred over simple PPh3 to facilitate oxidative addition and stabilize the crowded Pd-center.

Stereochemical Integrity

The substrate contains a chiral center at the C2 position of the propanoic acid tail (alpha to the carboxyl).

  • Risk: Use of strong bases (KOtBu, NaOH) or high temperatures can lead to racemization via enolization.

  • Solution: We utilize mild carbonate bases (Na2CO3, K2CO3) to preserve enantiopurity if starting with chiral material.

Visualizations

Reaction Mechanism & Catalytic Cycle

The following diagram illustrates the specific pathway for this acidic substrate, highlighting the in situ protection of the acid as a salt.

SuzukiCycle Start Substrate (Free Acid) 2-(4-Iodo-5-methyl...)propanoic acid Base Base Activation (K2CO3) Deprotonation to Carboxylate Start->Base  Dissolution   OxAdd Oxidative Addition Pd(0) inserts into C-I bond Base->OxAdd  Substrate-COO-   PdII L2Pd(II)(Ar)I OxAdd->PdII TransMet Transmetalation Boronate displaces Halide RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Product Product (Carboxylate Salt) Requires Acidic Workup RedElim->Product Pd0 Pd(0)L2 Active Catalyst RedElim->Pd0  Regeneration   Pd0->OxAdd  Enters Cycle   PdII->TransMet  + Ar-B(OH)2 / Base  

Caption: Catalytic cycle highlighting the necessity of base-mediated solubility and the regeneration of the active Pd(0) species.

Experimental Workflow Decision Tree

Workflow Input Start: 4-Iodo-Acid Substrate Check Is Boronic Acid Sterically Hindered? Input->Check MethodA Method A: Standard Pd(dppf)Cl2 / Dioxane:H2O Check->MethodA No (Phenyl, Pyridyl) MethodB Method B: High Activity XPhos Pd G2 / THF:H2O Check->MethodB Yes (Ortho-subst.) Workup Workup: Wash Neutral, then Acidify (pH 3) MethodA->Workup MethodB->Workup

Caption: Decision matrix for selecting the optimal catalytic system based on coupling partner complexity.

Experimental Protocols

Method A: Robust Protocol (General Purpose)

Recommended for standard aryl boronic acids and scale-up.

Reagents:

  • Substrate: 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water, 4:1, concentration ~0.1 M). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a stream of inert gas. Seal the vial.

  • Reaction: Heat to 80–90 °C for 4–16 hours. Monitor by LC-MS.

    • Monitoring Note: The starting material will appear as the free acid (or salt) peak. Look for the disappearance of the Iodine isotope pattern.

  • Workup (Crucial for Acid Products):

    • Cool to room temperature.[1][2][3][4][5]

    • Step A (Impurity Wash): Dilute with water and wash with Ethyl Acetate (EtOAc) or DCM. Discard the organic layer (this removes non-acidic impurities and catalyst ligands). The product remains in the aqueous layer as the carboxylate salt.

    • Step B (Isolation): Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. A precipitate may form.

    • Step C (Extraction): Extract the acidified aqueous layer with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate.

Method B: High-Performance Protocol (Sterically Demanding)

Recommended if Method A fails or for ortho-substituted boronic acids.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Follow the setup as in Method A, substituting the catalyst for XPhos Pd G2 and base for K₃PO₄ .

  • Heat at 60 °C (lower temperature is often sufficient due to the highly active catalyst).

  • Reaction times are typically shorter (1–4 hours).

  • Follow the same Acid-Base workup described above.

Data Summary & Optimization Table

ParameterCondition A (Standard)Condition B (Challenging)Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2 mol%)dppf resists chelation; XPhos overcomes sterics.
Solvent Dioxane / Water (4:[1]1)THF / Water (10:1)Water is required to solubilize the carboxylate salt.
Base K₂CO₃ (3 equiv)K₃PO₄ (3 equiv)Carbonate is milder; Phosphate is better for difficult couplings.
Temp 90 °C60 °CHigher temp needed for dppf activation.
Inert Gas NitrogenArgonArgon is heavier and provides a better blanket for small scales.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition ("crashing out").Reduce temperature; switch to XPhos Pd G2 ; ensure thorough degassing.
No Reaction (SM Recovery) Catalyst poisoning or oxidative addition failure.Increase temperature to 100°C; check if the acid is fully deprotonated (ensure >2 equiv base).
Protodehalogenation Iodine replaced by Hydrogen (loss of I).Solvent is too "wet" or reaction too hot. Switch to anhydrous Dioxane with minimal water (10:1) or lower temp.
Low Yield after Workup Product lost in aqueous layer.The product might be water-soluble even at pH 3. "Salt out" the aqueous layer with NaCl before extraction or use n-Butanol.

Safety & Handling

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Alkyl Halides: The starting iodide is an alkylating agent; wear gloves and eye protection.

  • Waste: Aqueous layers contain heavy metals (Pd). Dispose of in separate heavy metal aqueous waste streams, not general drain.

References

  • General Suzuki Coupling of 4-Iodopyrazoles

    • BenchChem Application Note: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." (2025).[1][3][6] Link

  • Coupling of Free Carboxylic Acids

    • Toriumi, N., et al. "Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids."[7] J. Am. Chem. Soc.[4]2022 , 144, 19592–19602. Link

    • Organic Chemistry Portal: "Suzuki Coupling Mechanism and Conditions."[4] Link

  • Synthesis of 4-Substituted Pyrazoles

    • Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[5] Chemical Papers2014 . Link

  • Catalyst Selection for Steric Hindrance

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[4]2005 , 127, 4685. Link

Sources

Application

Application Notes and Protocols for the Incorporation of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid in Peptide Synthesis

Introduction: A Novel Building Block for Advanced Peptide Design The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, enabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Peptide Design

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, enabling the enhancement of peptide stability, modulation of biological activity, and introduction of novel functionalities.[1][2][3] Among the vast array of available ncAAs, heterocyclic amino acids offer unique conformational constraints and diverse chemical handles. This guide focuses on 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid , a synthetic amino acid that presents intriguing possibilities for peptide design.

The structure of this compound, featuring a substituted pyrazole ring, offers several potential advantages:

  • Conformational Rigidity: The pyrazole ring introduces a degree of rigidity into the peptide backbone, which can be crucial for optimizing binding affinity and biological activity.

  • Metabolic Stability: The heterocyclic nature of the side chain can confer resistance to enzymatic degradation, enhancing the in vivo half-life of the resulting peptide.

  • Chemical Handle for Post-Syntbetic Modification: The iodine atom on the pyrazole ring serves as a versatile handle for post-synthetic modifications, such as cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the introduction of fluorescent probes, radiolabels, or other functional moieties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][4]

Key Challenges & Strategic Considerations

The successful incorporation of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid requires careful consideration of its unique structural features.

  • Steric Hindrance: The primary challenge associated with this amino acid is significant steric bulk originating from the substituted pyrazole ring adjacent to the chiral center. This can impede the efficiency of the coupling reaction, potentially leading to incomplete acylation and deletion sequences.[1][5] To overcome this, the use of highly efficient coupling reagents and optimized reaction conditions is paramount.[1][6][7]

  • Reactivity of the Iodo Group: While the carbon-iodine bond on the aromatic pyrazole ring is relatively stable, its compatibility with all SPPS reagents and conditions should be considered. The primary concern would be potential side reactions during the final cleavage step, although this is generally not an issue with standard TFA-based cleavage cocktails.

The following protocols are designed to address these challenges and provide a robust starting point for the successful synthesis of peptides containing this novel building block.

Experimental Protocols

This section details the step-by-step methodology for incorporating Fmoc-protected 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid into a peptide sequence using manual or automated SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

The standard Fmoc/tBu strategy is employed for the sequential assembly of the peptide chain on a solid support.[1][4]

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Coupling 4. Coupling of ncAA (Fmoc-ncAA, Activator, Base) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Peptide 8. Isolate Crude Peptide Precipitation->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • Fmoc-protected proteinogenic amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling Reagent (e.g., HATU, HBTU, or PyBOP)[6][7][8]

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)[6]

  • Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)[9][10]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Coupling of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid:

    • Activation: In a separate vial, pre-activate Fmoc-2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 2-5 minutes.[1][6]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature with agitation.[1]

    • Monitoring & Double Coupling: It is highly recommended to monitor the coupling efficiency (e.g., using a Kaiser test). Due to the steric hindrance of this ncAA, a second coupling (repeating step 4) may be necessary to ensure complete reaction.[1][5]

  • Washing: Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.[1]

Protocol 2: Cleavage and Side-Chain Deprotection

The final step releases the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.

Cleavage_Workflow start_node Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent K) in a fume hood start_node->add_cocktail incubate Incubate at Room Temp (2-4 hours) add_cocktail->incubate filter_resin Filter to remove resin incubate->filter_resin collect_filtrate Collect TFA Filtrate filter_resin->collect_filtrate precipitate Precipitate Peptide in Cold Diethyl Ether collect_filtrate->precipitate pellet Centrifuge to Pellet Peptide precipitate->pellet wash_pellet Wash Pellet with Cold Ether (2-3x) pellet->wash_pellet dry_peptide Dry Crude Peptide (under vacuum) wash_pellet->dry_peptide end_node Purify & Analyze (HPLC/MS) dry_peptide->end_node

Caption: Step-by-step workflow for peptide cleavage and deprotection.

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[9] A robust choice for peptides containing potentially sensitive residues is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[10]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[1][9]

  • Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[9][11]

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Analyze the crude product by HPLC and mass spectrometry. Purify the peptide using preparative HPLC.

Data and Parameter Summary

For ease of reference, the key parameters for the incorporation of Fmoc-2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid are summarized below.

ParameterRecommendationRationale & Notes
Amino Acid Equivalents 3 - 5 eq.Ensures a sufficient concentration gradient to drive the reaction to completion.
Coupling Reagent HATU (2.9 eq.) or PyBOP (3 eq.)Highly efficient reagents known to overcome steric hindrance.[6][7] HATU is often preferred for its rapid kinetics and low racemization tendency.[6]
Base DIEA (6 - 10 eq.) or NMM Activates the carboxylic acid and maintains basic conditions for the coupling reaction. DIEA is a non-nucleophilic base suitable for this purpose.[6]
Coupling Time 2 - 4 hoursExtended reaction time is recommended to compensate for the steric bulk of the ncAA.[1]
Monitoring Kaiser TestEssential for confirming the completion of the coupling reaction before proceeding to the next step.
Double Coupling RecommendedPerforming the coupling step twice is a robust strategy to maximize yield and minimize deletion sequences.[1][5]
Cleavage Cocktail Reagent K or TFA/TIS/H₂O (95:2.5:2.5)Reagent K is a powerful and versatile cocktail with multiple scavengers, suitable for complex peptides.[10] The simpler TFA/TIS/H₂O mixture is often sufficient if other sensitive residues like Trp or Cys are absent.[10]
Cleavage Time 2 - 4 hoursStandard duration for most peptide sequences and protecting groups.[9]

Conclusion and Outlook

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a promising non-canonical amino acid for peptide-based drug discovery. While its sterically hindered nature requires optimized coupling conditions, its successful incorporation is readily achievable using potent coupling reagents and extended reaction times. The protocols outlined in this guide provide a validated starting point for researchers. The presence of the iodo-pyrazole moiety opens up exciting avenues for post-synthetic labeling and modification, further expanding the utility of peptides containing this unique building block.

References

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Incorporation of non-canonical amino acids. Future Medicinal Chemistry, 2(7), 1077–1093. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Concept Life Sciences. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. News-Medical. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Xie, J., Li, Z., & Liu, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 792227. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Wang, Q., Liu, Y., & Wang, L. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(18), 14368. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-iodo-5-methyl-1h-pyrazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Muñoz-Guardiola, N., et al. (2022). Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(12), 3586-3593. Retrieved from [Link]

Sources

Method

Functionalization of the carboxylic acid group in 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

An Application Note on the Strategic Functionalization of the Carboxylic Acid Moiety in 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid Audience: Researchers, Scientists, and Drug Development Professionals Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Functionalization of the Carboxylic Acid Moiety in 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3][4] The compound 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid represents a highly valuable and versatile building block for drug discovery. Its structure combines three key features: a stable pyrazole core, a strategically placed iodine atom that serves as a handle for cross-coupling reactions, and a propanoic acid side chain, which is a prime site for modification to modulate physicochemical properties and biological activity. This document provides a detailed guide on the selective functionalization of the carboxylic acid group, offering robust protocols for its conversion into key derivatives such as acid chlorides, amides, and esters. The methodologies presented are designed to ensure high chemoselectivity, preserving the integrity of the iodo-pyrazole core, a critical consideration for subsequent structural diversification.

Introduction: The Strategic Importance of the Starting Material

The title compound is more than a simple heterocyclic acid; it is a carefully designed synthetic intermediate. The pyrazole ring system is known for its ability to engage in various biological interactions, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The iodine atom at the 4-position of the pyrazole is not merely a substituent; it is a versatile functional handle for introducing further complexity through well-established organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The carboxylic acid group is the primary focus of this guide. Its transformation into amides, esters, and other functional groups is a cornerstone of medicinal chemistry, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The challenge, and the focus of these protocols, lies in performing these transformations with high precision, ensuring that the reagents used to activate and substitute the carboxylic acid do not interfere with the iodo-substituent or the pyrazole ring itself.

Start 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid AcidChloride Acid Chloride Intermediate (Highly Reactive) Start->AcidChloride Activation Amide Amide Derivatives Start->Amide Direct Coupling AcidChloride->Amide + Amine Ester Ester Derivatives AcidChloride->Ester + Alcohol

Figure 1: High-level overview of the primary functionalization pathways for the title carboxylic acid.

Protocol I: Conversion to the Acid Chloride Intermediate

Expert Rationale: The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy.[6][7] Acid chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols, often without the need for catalysts and under mild conditions.[8] This two-step approach (activation then substitution) frequently provides higher yields and cleaner reactions than direct coupling methods. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[8][9]

Protocol 2.1: Synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoyl chloride

Materials:

  • 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, add 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM or toluene (approx. 10 mL per gram of acid). Stir to suspend the solid.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. Handle with extreme care.

  • Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM, 80°C for Toluene with SOCl₂) and maintain for 2-4 hours. The reaction can be monitored by TLC by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • Result: The resulting crude 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoyl chloride is typically an oil or low-melting solid and is often used immediately in the next step without further purification.

Alternative Reagent: Oxalyl chloride with a catalytic amount of DMF in DCM at room temperature is a milder alternative that also produces gaseous byproducts.[10]

Protocol II: Amide Bond Formation

Expert Rationale: The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. Its stability and ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. We present two robust pathways: reaction via the highly reactive acid chloride and direct coupling using modern activating agents.[11]

cluster_0 Pathway A: Via Acid Chloride cluster_1 Pathway B: Direct Coupling Acid Carboxylic Acid Chloride Acid Chloride Acid->Chloride SOCl₂ AmideA Amide Chloride->AmideA R₂NH, Base AcidB Carboxylic Acid Activated Activated Intermediate (e.g., O-acylisourea) AcidB->Activated Coupling Agent (e.g., EDC, DCC) AmideB Amide Activated->AmideB R₂NH

Figure 2: Comparison of the two primary synthetic routes for amide formation from the starting carboxylic acid.

Protocol 3.1: Amidation via Acid Chloride

Procedure:

  • Preparation: Prepare the crude acid chloride as described in Protocol 2.1 and dissolve it in anhydrous DCM.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the acid chloride solution dropwise with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours until completion (monitored by TLC or LC-MS).

  • Workup: Wash the reaction mixture sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3.2: Direct Amide Coupling with EDC

Expert Rationale: Direct coupling methods, which use activating agents to form a reactive intermediate in situ, avoid the handling of sensitive acid chlorides. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice because its urea byproduct is water-soluble, simplifying purification. Additives like 1-hydroxybenzotriazole (HOBt) or DMAP are often included to improve efficiency and suppress side reactions.[12]

Materials:

  • 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Primary or secondary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (catalytic)

  • Anhydrous DMF or DCM

Procedure:

  • Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Base (Optional): Add DIPEA (2.0 eq) to the mixture. This is particularly important if the amine is used as a hydrochloride salt.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Parameter Method 3.1 (Acid Chloride) Method 3.2 (Direct Coupling)
Activation Reagent SOCl₂ or Oxalyl ChlorideEDC, DCC, HATU, etc.
Key Advantage High reactivity, often fasterMilder conditions, operational simplicity
Byproducts HCl (gas/scavenged)Water-soluble or insoluble ureas
Best For Simple, unhindered aminesComplex or sensitive substrates
Typical Solvents DCM, Toluene, THFDMF, DCM

Table 1: Comparison of Key Parameters for Amidation Methods.

Protocol III: Esterification

Expert Rationale: Esters are common in drug molecules and are often employed as prodrugs to enhance properties like solubility or bioavailability.[13] Similar to amidation, the most reliable method for this specific substrate is a two-step process via the acid chloride, which reacts cleanly with alcohols in the presence of a mild base. While direct Fischer esterification (acid + alcohol with a strong acid catalyst) is a classic method, the harsh acidic conditions and high temperatures required can risk degradation of the sensitive iodo-pyrazole ring.

Protocol 4.1: Esterification via Acid Chloride

Procedure:

  • Preparation: Prepare the crude acid chloride as described in Protocol 2.1 and dissolve it in anhydrous DCM.

  • Alcohol Addition: In a separate flask, dissolve the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the alcohol solution to 0 °C. Slowly add the acid chloride solution dropwise with stirring.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-18 hours until complete.

  • Workup: Wash the reaction mixture with water, 1M HCl (to remove the base), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the crude ester by flash chromatography.

Product Characterization

Successful functionalization should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and appearance of a strong C=O stretch for the amide (1630-1680 cm⁻¹) or ester (1730-1750 cm⁻¹).

  • ¹H NMR Spectroscopy: Disappearance of the acidic proton signal (>10 ppm). Appearance of new signals corresponding to the protons of the newly introduced amine or alcohol moiety. Shifts in the signals of protons adjacent to the carbonyl group can also be observed.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the new amide or ester derivative, confirming successful coupling.

Conclusion

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a powerful synthetic intermediate for building diverse molecular libraries. The protocols outlined in this application note provide robust and reproducible methods for the selective functionalization of its carboxylic acid group. By first converting the acid to a highly reactive acid chloride, subsequent formation of amides and esters can be achieved cleanly and efficiently, preserving the synthetically valuable iodo-substituent for future diversification. Alternatively, direct coupling methods offer a milder, one-pot approach for amide synthesis suitable for more delicate substrates. These strategic transformations are essential first steps in leveraging this building block for the discovery of novel therapeutic agents.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. Retrieved from [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Retrieved from [Link]

  • Stephens, C. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. Retrieved from [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem. Retrieved from [Link]

  • Google Patents. (2001). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Al-Masum, M., & Islam, M. S. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Al-Masum, M., & Islam, M. S. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Retrieved from [Link]

  • Ozturk, I., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • Google Patents. (2000). United States Patent. Retrieved from [Link]

  • Petrou, A., et al. (2023). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. Retrieved from [Link]

  • Google Patents. (2023). US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect.
  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Google Patents. (2026). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
  • National Center for Biotechnology Information. (n.d.). 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors. PubChem. Retrieved from [Link]

  • Google Patents. (2023). US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Martins, M. A. P., & Frizzo, C. P. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Retrieved from [Link]

  • Martins, M. A. P., & Frizzo, C. P. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. Retrieved from [Link]

  • Johnson, T. A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

Sources

Application

Procedure for N-alkylation of 4-iodo-5-methyl-1H-pyrazole with ethyl 2-bromopropionate

Technical Application Note: Regioselective N-Alkylation of 4-Iodo-5-methyl-1H-pyrazole Abstract & Core Objective This application note details the optimized protocol for the N-alkylation of 4-iodo-5-methyl-1H-pyrazole wi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective N-Alkylation of 4-Iodo-5-methyl-1H-pyrazole

Abstract & Core Objective

This application note details the optimized protocol for the N-alkylation of 4-iodo-5-methyl-1H-pyrazole with ethyl 2-bromopropionate . The synthesis of substituted pyrazoles is a critical step in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents. A major challenge in this transformation is controlling regioselectivity between the N1 and N2 positions due to the annular tautomerism of the pyrazole ring.

This guide provides a high-fidelity protocol using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) to maximize yield and favor the thermodynamically or sterically preferred isomer. It includes mechanistic insights, step-by-step methodology, purification strategies, and structural validation using 2D-NMR.

Scientific Background & Reaction Mechanics

The Regioselectivity Challenge

The starting material, 4-iodo-5-methyl-1H-pyrazole, exists in solution as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen sites.

  • Pathway A (Major): Alkylation at the nitrogen distal to the methyl group. This forms the 1,3-isomer (Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate). This pathway is sterically favored.

  • Pathway B (Minor): Alkylation at the nitrogen proximal to the methyl group. This forms the 1,5-isomer (Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate). This pathway is sterically hindered by the adjacent methyl group but can be influenced by coordination effects or solvent polarity.

Mechanistic Pathway Diagram

ReactionPathway cluster_legend Legend SM 4-Iodo-5-methyl-1H-pyrazole (Tautomeric Mixture) Base Base (Cs2CO3) Deprotonation SM->Base Anion Pyrazolide Anion (Resonance Hybrid) Base->Anion -H+ Electrophile Ethyl 2-bromopropionate (Electrophile) Anion->Electrophile Nucleophilic Attack Prod_Major MAJOR PRODUCT 1,3-Isomer (Less Sterically Hindered) Electrophile->Prod_Major Path A (Distal N) Prod_Minor MINOR PRODUCT 1,5-Isomer (Sterically Crowded) Electrophile->Prod_Minor Path B (Proximal N) key Green: Preferred Pathway Red: Disfavored Pathway

Figure 1: Reaction pathway illustrating the divergent alkylation leading to regioisomers.

Experimental Strategy

Choice of Base and Solvent
  • Base: Cs₂CO₃ (Cesium Carbonate): Selected over K₂CO₃ or NaH. The "Cesium Effect" often enhances alkylation yields due to the higher solubility of cesium salts in organic solvents and the formation of a "naked" anion, which increases nucleophilicity.

  • Solvent: DMF (N,N-Dimethylformamide): A polar aprotic solvent is essential to dissolve the polar pyrazole and stabilize the transition state.

  • Temperature: Mild heating (60 °C) is recommended to drive the reaction with the secondary bromide (ethyl 2-bromopropionate), which is less reactive than primary halides.

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
4-Iodo-5-methyl-1H-pyrazole 207.981.0SolidSubstrate
Ethyl 2-bromopropionate 181.031.21.39Electrophile
Cesium Carbonate (Cs₂CO₃) 325.822.0SolidBase
DMF (Anhydrous) --0.944Solvent (0.2 M)

Detailed Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Charging: Add 4-iodo-5-methyl-1H-pyrazole (1.0 mmol, 208 mg) and Cs₂CO₃ (2.0 mmol, 652 mg) to the flask.

  • Solvation: Add anhydrous DMF (5.0 mL). Stir at room temperature for 15 minutes to generate the pyrazolide anion. Note: The suspension may change color slightly.

  • Addition: Add ethyl 2-bromopropionate (1.2 mmol, 217 mg, ~156 µL) dropwise via syringe.

  • Reaction: Seal the flask and heat to 60 °C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (Hexanes:Ethyl Acetate 4:1). The starting material (Rf ~0.3) should disappear, and two new spots (products) will appear (Rf ~0.5 and ~0.45).

Step 2: Workup
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (30 mL) and water (30 mL).

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Combine the organic layers and wash with:

    • Water (2 x 20 mL) to remove DMF.

    • Brine (saturated NaCl, 1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 3: Purification (Separation of Isomers)
  • Technique: Flash Column Chromatography (Silica Gel).[3]

  • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

  • Elution Order:

    • Major Isomer (1,3-subst.): Typically elutes first (less polar due to shielding of N-lone pair).

    • Minor Isomer (1,5-subst.): Typically elutes second (more polar).

  • Yield Expectation: 75–85% combined yield. Regioisomeric ratio is typically 4:1 to 9:1 favoring the 1,3-isomer.

Structural Validation (Self-Validating System)

Distinguishing the two isomers is critical. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) data.

1H NMR Analysis (CDCl₃, 400 MHz)
FeatureMajor Isomer (1,3-dimethyl type)Minor Isomer (1,5-dimethyl type)
Structure Ethyl 2-(4-iodo-3-methyl -1H-pyrazol-1-yl)propanoateEthyl 2-(4-iodo-5-methyl -1H-pyrazol-1-yl)propanoate
Py-CH3 Signal ~2.25 ppm~2.35 ppm (Deshielded by adjacent N-substituent)
Methine (-CH-) Quartet at ~5.0 ppmQuartet at ~5.1 ppm
NOESY / ROESY NO Cross-peak between Py-CH3 and Methine-CHStrong Cross-peak between Py-CH3 and Methine-CH
Critical Validation Step (NOESY)
  • Experiment: Run a 2D NOESY spectrum.

  • Logic:

    • In the 1,5-isomer , the methyl group on the pyrazole ring is spatially close to the CH of the ethyl propionate group attached to Nitrogen. You will see a correlation spot.

    • In the 1,3-isomer , the methyl group is on the opposite side of the ring from the N-alkyl group. No correlation will be observed.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Old/Wet ReagentsEnsure Cs₂CO₃ is dry and stored in a desiccator. Use anhydrous DMF.
Poor Regioselectivity High TemperatureLower reaction temperature to RT and extend time (12-16h). Kinetic control often favors the 1,3-isomer.
Ester Hydrolysis Wet Solvent / Strong BaseAvoid water in the reaction. Do not use hydroxide bases (NaOH/KOH).
Product Decomposition Iodine labilityAvoid prolonged exposure to light; wrap flask in foil if necessary (though C-I bond is generally stable at 60°C).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[4]

    • Source:Journal of Organic Chemistry, 2022, 87(15), 10018–10025.[4]

    • URL:[Link]

  • Cesium Carbonate Effect

    • Title: "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones" (Demonstrates Cs effect on amidine systems similar to pyrazoles).
    • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 2671–2676.
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: "Synthesis of substituted-3-iodo-1H-pyrazole deriv
    • Source:Arkivoc, 2010 (xi), 12-25.
    • URL:[Link]

  • NMR Determination of N-Alkylation

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source:Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.[5]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. This molecule presents unique purification challenges due to its acidic nature, chirality, and the presence of an iodine substituent. This document offers troubleshooting solutions and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles you might encounter while purifying 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

Problem 1: The purified product is an oil and will not crystallize or solidify.

Causality: The oily nature of the product often indicates the presence of residual solvents or impurities that depress the melting point and inhibit crystal lattice formation. The carboxylic acid moiety can also lead to strong intermolecular hydrogen bonding, sometimes favoring an amorphous state over a crystalline one.

Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are meticulously removed. After initial evaporation with a rotary evaporator, subject the sample to a high-vacuum pump (preferably with a cold trap) for several hours. Gentle heating (e.g., 30-40°C) can aid in removing stubborn, high-boiling point solvents like DMSO or DMF, but be cautious of potential degradation.

  • Solvent Trituration: If the product is an oil, attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching the flask's inner surface with a glass rod. Hexanes or a mixture of ethyl acetate/hexanes are often effective. The goal is to provide nucleation sites for crystal growth.

  • Re-purification via Chromatography: If the oil persists, it likely contains significant impurities. Column chromatography is a highly effective method for purifying oily products.[1] A gradient elution from a non-polar solvent system (like hexanes/ethyl acetate) to a more polar one can separate the target compound from less polar and more polar impurities.[1]

  • Charcoal Treatment: If the oil has a distinct color, it may be due to colored impurities. Dissolving the compound in a suitable solvent, adding a small amount of activated charcoal, stirring, and then filtering through Celite can remove these impurities before attempting recrystallization again.[1]

Problem 2: My NMR/LC-MS analysis shows persistent impurities after a single purification step.

Causality: The crude product from the synthesis of pyrazole derivatives can contain a variety of impurities, including regioisomers, starting materials, and by-products with similar polarities to the desired product, making separation challenging.[2]

Solutions:

  • Orthogonal Purification Methods: Employ a second purification technique that relies on a different separation principle.

    • If you first used column chromatography (separation by polarity), follow up with recrystallization (separation by solubility).

    • If you started with an acid-base extraction , consider following up with chromatography or recrystallization.

  • Optimize Chromatography Conditions:

    • Solvent System: Methodically screen different solvent systems using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate and hexanes. Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape of carboxylic acids by suppressing deprotonation and reducing tailing on silica gel.[3]

    • Stationary Phase: While silica gel is standard, for compounds that interact strongly with acidic silica, consider using deactivated silica (pre-treated with triethylamine) or a different stationary phase like neutral alumina.[1][4]

  • Acid-Base Extraction: Leverage the carboxylic acid group for a liquid-liquid extraction.[5]

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a weak aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic product will deprotonate and move to the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the aqueous layer and carefully re-acidify with a dilute acid (e.g., 1M HCl) to precipitate the pure product.

    • Extract the product back into an organic solvent, wash with brine, dry, and concentrate. This is an excellent pre-purification step.[2]

Problem 3: My yield is significantly low after purification.

Causality: Product loss can occur at multiple stages: incomplete extraction, adherence to silica gel, or remaining dissolved in the mother liquor after recrystallization. Rapid crystallization can also trap impurities, necessitating further purification steps that lower the overall yield.[6]

Solutions:

  • Check the Mother Liquor: After recrystallization and filtration, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you can perform a "second-crop" crystallization by further concentrating the solvent and re-cooling to recover more material.[6]

  • Avoid Overly Rapid Crystallization: Crashing a compound out of solution too quickly can trap impurities. To slow down crystallization, dissolve the compound in slightly more hot solvent than the minimum required.[6]

  • Column Chromatography Losses: Carboxylic acids can sometimes streak or bind irreversibly to silica gel. Adding a small amount of acid to the eluent can mitigate this. Ensure you are not using an excessively polar eluent, which can co-elute impurities with your product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid?

For most lab-scale syntheses, a two-step approach is recommended:

  • Acid-Base Extraction: As an initial cleanup, this method is highly effective at removing non-acidic impurities.

  • Recrystallization or Column Chromatography:

    • Recrystallization is ideal for obtaining high-purity, crystalline material if a suitable solvent system can be found. Try solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes or ethanol/water.[1][7]

    • Column Chromatography on silica gel is the most versatile method for separating closely related impurities.[1][2][8]

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization If Solid Column Column Chromatography AcidBase->Column If Oily or Impure Analysis Purity Check (NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Column Purity <95% Analysis->Pure Purity >95% Chiral_Separation cluster_hplc Chromatographic Method cluster_crystal Classical Resolution Racemate Racemic Acid (R/S) ChiralHPLC Chiral HPLC Racemate->ChiralHPLC SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation EnantiomerR Enantiomer R ChiralHPLC->EnantiomerR Direct Separation EnantiomerS Enantiomer S ChiralHPLC->EnantiomerS Direct Separation Fractional Crystallization Fractional Crystallization SaltFormation->Fractional Crystallization Indirect Separation Acid Liberation Acid Liberation Fractional Crystallization->Acid Liberation Indirect Separation Acid Liberation->EnantiomerR Indirect Separation Acid Liberation->EnantiomerS Indirect Separation

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Iodo-Pyrazole Acids in Aqueous Buffers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered with iodo-pyrazole acids in aqueous buffers. Our goal is to empower you with the scientific principles and practical techniques to overcome these challenges in your experiments.

Introduction: The Solubility Conundrum of Iodo-Pyrazole Acids

Iodo-pyrazole acids are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] Their utility, however, is often hampered by poor aqueous solubility, a critical factor influencing their biological activity, formulation, and overall success as therapeutic candidates. The presence of both a hydrophobic pyrazole ring, further enlarged by an iodine substituent, and a polar carboxylic acid group creates a molecule with conflicting solubility characteristics.

This guide will deconstruct the factors governing the solubility of these compounds and provide a systematic approach to achieving clear, stable solutions in your desired aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my iodo-pyrazole acid not dissolving in my aqueous buffer?

The poor solubility of iodo-pyrazole acids in aqueous buffers typically stems from a combination of factors:

  • Molecular Structure: The pyrazole ring itself possesses a degree of non-polar character. The addition of a bulky, hydrophobic iodine atom further decreases its affinity for water.

  • Intermolecular Forces: In the solid state, strong intermolecular forces, such as hydrogen bonding between the carboxylic acid and pyrazole nitrogen, can make it difficult for water molecules to solvate individual molecules.

  • pH of the Buffer: The ionization state of the carboxylic acid group is paramount. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be in its neutral, protonated form (-COOH), which is significantly less soluble in water than its ionized, deprotonated form (-COO⁻).[2]

Q2: What is the approximate pKa of an iodo-pyrazole carboxylic acid?

While the exact pKa will vary depending on the specific substitution pattern on the pyrazole ring, we can estimate a range based on known substituent effects. The pyrazole ring itself is weakly basic. The carboxylic acid group is, of course, acidic. The iodine atom is an electron-withdrawing group, which tends to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted pyrazole carboxylic acid.[3][4]

Based on data for similar heterocyclic carboxylic acids, the pKa of an iodo-pyrazole carboxylic acid is estimated to be in the range of 2.5 to 4.0 . It is crucial to experimentally determine the pKa of your specific compound for precise pH adjustments.

Q3: Can I use organic solvents to dissolve my iodo-pyrazole acid?

Yes, using a water-miscible organic co-solvent is a common and effective strategy. However, it must be approached with caution.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) are frequently used.

  • Procedure: First, dissolve the iodo-pyrazole acid in a minimal amount of the organic solvent to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Caution: The final concentration of the organic solvent should be kept to a minimum, as it can affect the biological activity, cellular toxicity, and overall integrity of your experiment. For many cell-based assays, the final DMSO concentration should be below 0.5%.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, follow this systematic troubleshooting guide.

Problem: Iodo-pyrazole acid precipitates out of the aqueous buffer.
Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Iodo-pyrazole acid insoluble in aqueous buffer check_ph Is the buffer pH at least 2 units above the estimated pKa (e.g., pH > 6.0)? start->check_ph adjust_ph Adjust buffer pH to be > 2 units above the pKa. (e.g., pH 7.0 - 8.0) check_ph->adjust_ph No use_co_solvent Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol). check_ph->use_co_solvent Yes re_evaluate_solubility Re-evaluate solubility adjust_ph->re_evaluate_solubility re_evaluate_solubility->use_co_solvent Insoluble success Success: Compound is dissolved. re_evaluate_solubility->success Soluble slow_dilution Slowly dilute the stock solution into the aqueous buffer with vigorous stirring. use_co_solvent->slow_dilution consider_salt_formation Consider preparing a salt form of the iodo-pyrazole acid (e.g., sodium or potassium salt). slow_dilution->consider_salt_formation Precipitation occurs slow_dilution->success Soluble consider_salt_formation->success Soluble failure If precipitation persists, consider alternative formulation strategies. consider_salt_formation->failure Insoluble Characterization_Workflow start Start: Characterize Iodo-Pyrazole Acid pka_determination Determine pKa using potentiometric titration or UV-Vis spectroscopy. start->pka_determination solubility_determination Determine aqueous solubility at different pH values (e.g., pH 2, 4, 6, 7.4, 8). pka_determination->solubility_determination data_analysis Analyze data to create a pH-solubility profile. solubility_determination->data_analysis formulation_strategy Select the optimal solubilization strategy based on the experimental data. data_analysis->formulation_strategy

Caption: A streamlined workflow for the experimental characterization of iodo-pyrazole acids.

Conclusion

The solubility of iodo-pyrazole acids in aqueous buffers is a multifaceted challenge that can be overcome with a systematic and scientifically-grounded approach. By understanding the interplay of molecular structure, pH, and the judicious use of co-solvents and salt formation, researchers can successfully prepare clear, stable solutions for their experiments. We encourage you to experimentally determine the pKa and solubility profile of your specific iodo-pyrazole acid to enable the most effective and reproducible solubilization strategy.

References

  • Rupp, M., Körner, R., & Tetko, I. V. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 65-83). Wiley-VCH. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. International Journal of Pharmaceutics, 543(1-2), 126-133. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate in-vivo behaviour of drugs. Current Drug Metabolism, 9(9), 869-878. [Link]

  • Streng, W. H. (1983). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 72(10), 1157-1160. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of heterocyclic chemistry. Elsevier. [Link]

  • PubChem. (n.d.). 5-iodo-1h-pyrazole-3-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Iodo-1H-pyrazole-4-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • ACD/Labs. (n.d.). ACD/pKa DB. Retrieved February 24, 2026, from [Link]

  • MarvinSketch & Chemicalize. (n.d.). pKa calculation. ChemAxon. Retrieved February 24, 2026, from [Link]

  • Sparc. (n.d.). pKa Calculator. Archem. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Why salt formation of weak acid increases the drug solubility?. Retrieved February 24, 2026, from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved February 24, 2026, from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved February 24, 2026, from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Overcoming steric hindrance of the 5-methyl group in pyrazole coupling

Topic: Overcoming Steric Hindrance of the 5-Methyl Group in Pyrazole Coupling Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance of the 5-Methyl Group in Pyrazole Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of cross-coupling reactions involving 5-methyl substituted pyrazoles. As Senior Application Scientists, we understand that the steric bulk of the 5-methyl group can significantly impede C-C and C-N bond formation, leading to low yields and reaction failures. This resource is designed to provide you with the mechanistic insights and practical solutions needed to overcome these challenges.

Troubleshooting Guide: Low Yields and Failed Reactions

This section addresses specific problems you might encounter during your experiments. The answers are designed to explain the underlying chemical principles and guide you toward a successful outcome.

Q1: My Suzuki-Miyaura coupling of a 4-halo-5-methylpyrazole with an arylboronic acid is giving very low yield. What is the likely cause and how can I fix it?

A: Low yields in this scenario are almost certainly due to steric hindrance from the 5-methyl group, which can impede key steps in the catalytic cycle, particularly the transmetalation and/or reductive elimination. The bulky methyl group can prevent the coupling partners from adopting the necessary geometry around the palladium center.

Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Ligand Choice: Standard, less bulky phosphine ligands like PPh₃ may not be effective. The key is to use a ligand that is both electron-rich and sterically demanding.[1][2] This combination promotes the formation of a monoligated, highly reactive palladium species that can better accommodate the hindered pyrazole.[2]

    • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or tBuXPhos .[3][4] These ligands create a larger "pocket" around the palladium atom, facilitating the coupling of hindered substrates. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability and steric bulk.[1][5][6]

  • Optimize the Base and Solvent: The base plays a crucial role in the Suzuki-Miyaura reaction, as it activates the boronic acid for transmetalation.[7]

    • Base: For sterically hindered couplings, a stronger, non-nucleophilic base is often required. While K₂CO₃ or K₃PO₄ are common, consider switching to a stronger base like Cs₂CO₃ or NaOtBu if your substrate is stable under these conditions.[8][9]

    • Solvent: The solvent can influence the solubility of the base and the stability of the catalytic species.[10][11] Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a standard choice for Suzuki couplings.[3][12] However, for particularly challenging reactions, anhydrous solvents like toluene or DMF in combination with a strong base may be more effective.[11][13]

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If you are running the reaction at 80-90 °C, try increasing it to 100-120 °C.[3][14] Microwave-assisted heating can be particularly effective in rapidly reaching and maintaining higher temperatures, often leading to significantly reduced reaction times and improved yields.[4][12]

Q2: I'm attempting a Buchwald-Hartwig amination to couple a primary amine with a 4-bromo-5-methylpyrazole and the reaction is not proceeding. What adjustments should I make?

A: The Buchwald-Hartwig amination is also highly sensitive to steric effects.[15] The 5-methyl group can interfere with the coordination of the amine to the palladium center and hinder the final C-N reductive elimination step.

Here are the key parameters to adjust:

  • Catalyst System (Palladium Pre-catalyst and Ligand): This is the most critical factor.

    • Ligands: As with the Suzuki coupling, bulky, electron-rich biarylmonophosphine ligands are essential. BrettPhos , tBuBrettPhos , and AdBrettPhos are specifically designed for challenging C-N couplings and have shown success with five-membered heterocycles.[16] These ligands promote the formation of the active monoligated Pd(0) species required for efficient catalysis.

    • Palladium Source: Using a palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] Pre-catalysts ensure a more reliable and consistent generation of the active catalyst.

  • Choice of Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, making it a more potent nucleophile.

    • Strong, Non-coordinating Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these reactions.[17][9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. If your substrate has base-sensitive functional groups, weaker carbonate bases like Cs₂CO₃ can be used, but this will likely require higher temperatures and catalyst loadings.[8][9]

  • Solvent Selection: Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[17][8]

Q3: Can changing the leaving group on my 5-methylpyrazole improve the reaction outcome?

A: Absolutely. The nature of the leaving group (halide or triflate) directly impacts the rate-determining oxidative addition step of the catalytic cycle.[9]

  • Reactivity Order: The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf > Cl .[9]

  • Practical Application: If you are using a 4-chloro-5-methylpyrazole, the oxidative addition step will be very slow and may be the primary reason for reaction failure. Switching to a 4-bromo-5-methylpyrazole will significantly increase the reaction rate. For the most challenging couplings, using a 4-iodo-5-methylpyrazole will provide the highest reactivity.[12] While iodo-derivatives are more expensive, they can often be the key to success for highly sterically hindered substrates.

Frequently Asked Questions (FAQs)

What is steric hindrance and how does it specifically affect the coupling of 5-methylpyrazoles?

Steric hindrance is a phenomenon in chemistry where the size of groups within a molecule prevents or slows down chemical reactions.[18] In the context of a 5-methylpyrazole, the methyl group is positioned adjacent to the C4 and N1 positions, which are the most common sites for cross-coupling reactions. This proximity creates a crowded environment around the reaction center.

During a palladium-catalyzed cross-coupling reaction, the pyrazole and its coupling partner must both coordinate to the palladium catalyst.[4] The bulky 5-methyl group can physically block or create repulsive interactions that:

  • Slow down Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halogen bond can be hindered.[15]

  • Inhibit Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig): The incoming nucleophile (boronic acid or amine) may struggle to approach the palladium center.[7][15]

  • Prevent Reductive Elimination: This is often the most critical issue. The two coupling partners on the palladium center must be close enough to form the new C-C or C-N bond. The steric bulk of the methyl group can force a conformation that is unfavorable for this final, product-forming step.

What are the main types of palladium-catalyzed coupling reactions used for functionalizing pyrazoles?

The most common and versatile methods for creating C-C and C-N bonds with pyrazole scaffolds are:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting a halopyrazole with a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents.[4][7]

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting a halopyrazole with a primary or secondary amine. This reaction has revolutionized the synthesis of N-aryl compounds.[15][19]

  • Heck Coupling: Forms C-C bonds by reacting a halopyrazole with an alkene.

  • Sonogashira Coupling: Forms C-C bonds by reacting a halopyrazole with a terminal alkyne.[20]

  • Stille Coupling: Forms C-C bonds using organotin reagents. While effective, the toxicity of tin compounds has made it less popular than the Suzuki coupling.

Are there alternatives to palladium catalysis for coupling sterically hindered pyrazoles?

Yes, while palladium is the most common catalyst, other transition metals can be used and may offer advantages in certain cases.

  • Copper-Catalyzed Coupling (Ullmann-type reactions): Copper catalysis is a classic method for C-N and C-O bond formation.[21] Modern copper-catalyzed systems often use ligands like diamines or amino acids and can be effective for coupling pyrazoles, sometimes under milder conditions than palladium.[22][23]

  • Nickel-Catalyzed Coupling: Nickel catalysts are often cheaper than palladium and can be particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.[24]

Data and Protocols

Table 1: Recommended Catalyst Systems for Hindered Pyrazole Coupling
Coupling TypeSubstrateRecommended Catalyst/LigandRecommended BaseTypical SolventTemperature (°C)Reference
Suzuki-Miyaura 4-Iodo-5-methylpyrazolePd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)100-140[12]
Suzuki-Miyaura 4-Bromo-5-methylpyrazoleXPhos Pd G3 (2-4 mol%)K₃PO₄Dioxane/H₂O (4:1)100[3]
Buchwald-Hartwig 4-Bromo-5-methylpyrazoletBuBrettPhos Pd G3 (2-5 mol%)NaOtBuToluene80-110[16]
Buchwald-Hartwig 4-Bromo-5-methylpyrazolePd₂(dba)₃ (1-2 mol%) / BINAP (3-5 mol%)Cs₂CO₃Toluene110[8]
Diagram: Overcoming Steric Hindrance in the Catalytic Cycle

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the reductive elimination step where the 5-methyl group poses a significant steric challenge. The use of a bulky ligand (L) helps to create space for this step to occur.

Suzuki_Cycle cluster_caption Catalytic cycle showing the sterically demanding reductive elimination step. Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X (5-Me-Pyrazole-X) Transmetalation Transmetalation Complex OxAdd->Transmetalation R-B(OH)₂ + Base ReductiveElimination Reductive Elimination (Sterically Hindered Step) Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product ReductiveElimination->Product Ar-R

Caption: Catalytic cycle showing the sterically demanding reductive elimination step.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

This protocol is adapted from established procedures for the microwave-assisted coupling of similar pyrazole derivatives and is optimized for sterically hindered substrates.[12]

Materials:

  • 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 1-ethyl-4-iodo-5-methyl-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vial and carefully purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.[12] Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1185-1215.
  • Barrios, L. A., Znovjyak, K., & Roubeau, O. (2017). A probe of steric ligand substituent effects on the spin crossover of Fe(II) complexes. Dalton Transactions, 46(28), 9136-9147.
  • Babinski, D. J., Aguilar, H. R., Still, R., & Frantz, D. E. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915-5923.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853.
  • Wang, C., Li, Y., & Wang, M. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(9), 4143-4150.
  • Mukherjee, A., & Guha, S. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • Li, H., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 456.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis.
  • Mukherjee, A., & Guha, S. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
  • Smith, C. J. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Li, C., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(72), 10769-10772.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Viciano, M., et al. (2010). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. European Journal of Inorganic Chemistry, 2010(14), 2132-2140.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wang, M., & Dong, V. M. (2022). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship, University of California.
  • Glorius, F. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1566-1575.
  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4735.
  • Tan, Y. F., et al. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Halides using Palladium Catalyst. IKM Institutional Repository.
  • Wang, X., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(10), 2316-2330.

Sources

Optimization

Troubleshooting low conversion rates in 4-iodo-pyrazole functionalization

Welcome to the technical support center for the functionalization of 4-iodo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-iodo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of functionalized pyrazole derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the strategic use of 4-iodo-pyrazole as a versatile intermediate allows for extensive molecular diversification through cross-coupling reactions.[1][2] This resource provides solutions to common problems in a direct question-and-answer format, grounded in mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4-iodo-pyrazole shows low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in Suzuki-Miyaura couplings of 4-iodo-pyrazoles is a common issue that can typically be traced back to one of four key areas: the catalyst system (palladium source and ligand), the base, the solvent, or the integrity of your reagents. The carbon-iodine bond of 4-iodo-pyrazole is generally highly reactive towards oxidative addition, which is the first step in the catalytic cycle, making it an excellent substrate.[2] Therefore, persistent low conversion often points to a problem with subsequent steps in the cycle or catalyst deactivation.

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount. The ligand modifies the electronic and steric properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[3][4] For a sterically unhindered substrate like 4-iodo-pyrazole, a common starting point is Pd(PPh₃)₄. However, if you see low conversion, switching to a more electron-rich and bulky ligand, such as SPhos or XPhos, can accelerate the reductive elimination step and stabilize the active catalytic species.[5]

  • Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The strength and solubility of the base can dramatically affect the reaction rate. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[6]

  • Solvent System: The solvent must be appropriate for all components of the reaction, including the organic starting materials and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or DME with water is common, as water can help to dissolve the base and facilitate the transmetalation step.[2] Ensure your organic solvent is anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[7]

  • Reagent Quality: Ensure your 4-iodo-pyrazole is pure and that your boronic acid has not degraded, which is a common issue with these reagents.

Q2: I'm observing a significant amount of a dehalogenated pyrazole byproduct in my reaction mixture. What is the cause and how can I minimize it?

A2: The formation of a dehalogenated (or hydrodehalogenated) pyrazole is a common side reaction in palladium-catalyzed cross-couplings.[8][9] This occurs when the organopalladium intermediate, formed after oxidative addition of the 4-iodo-pyrazole to the Pd(0) catalyst, undergoes a reaction that replaces the iodine with a hydrogen atom. The source of this hydrogen can be the solvent (like an alcohol), the amine base, or even water in the reaction mixture.[10][11]

To minimize dehalogenation:

  • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Instead, opt for carbonate or phosphate bases in ethereal solvents like dioxane or THF.

  • Ligand Selection: Bulky, electron-rich ligands can promote the desired reductive elimination step, making it faster than the competing dehalogenation pathway.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.

Q3: My Sonogashira coupling is yielding a lot of homocoupled alkyne (Glaser-Hay coupling byproduct). How can I promote the desired cross-coupling?

A3: Homocoupling of the terminal alkyne is a frequent and frustrating side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[12][13] To favor the desired cross-coupling of the 4-iodo-pyrazole with your alkyne, consider the following strategies:

  • Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[13]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that effectively eliminate this side reaction. These often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction and favors the reaction with the organopalladium intermediate.[5][13]

  • Reduce Copper Loading: If using a copper co-catalyst, ensure you are using the minimum effective amount (typically 1-5 mol%). Higher loadings can accelerate the undesired homocoupling.[13]

Q4: I am attempting a Buchwald-Hartwig amination on a 4-iodo-pyrazole with an N-H group, and the reaction is not proceeding. What could be the issue?

A4: The N-H group of the pyrazole ring can complicate Buchwald-Hartwig aminations. The acidic proton can react with the strong bases typically used in these reactions (e.g., NaOtBu), and the pyrazole nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[14]

  • N-Protection: The most straightforward solution is to protect the pyrazole nitrogen before performing the amination. Common protecting groups like Boc (tert-butyloxycarbonyl) or Trityl can be used, and are typically removed after the coupling reaction.

  • Choice of Ligand and Pre-catalyst: If you wish to proceed without protection, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can sometimes overcome the inhibitory effects of the N-H pyrazole. Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can also be more effective as it can lead to a cleaner formation of the active catalytic species.[14][15]

  • Base Selection: A careful screening of bases might be necessary. While strong bases are needed, their interaction with the N-H pyrazole needs to be considered.

Troubleshooting Workflow: Low Conversion

The following diagram outlines a systematic approach to troubleshooting low conversion rates in 4-iodo-pyrazole functionalization.

G start Low Conversion Observed reagent_check Verify Reagent Purity & Integrity (4-Iodo-pyrazole, Coupling Partner) start->reagent_check conditions_check Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvent) reagent_check->conditions_check Reagents OK catalyst_screen Screen Catalyst System (Ligand & Pd Source) conditions_check->catalyst_screen Conditions OK base_screen Optimize Base catalyst_screen->base_screen No Improvement success Improved Conversion catalyst_screen->success Improvement solvent_screen Adjust Solvent System base_screen->solvent_screen No Improvement base_screen->success Improvement temp_time Modify Temperature & Time solvent_screen->temp_time No Improvement solvent_screen->success Improvement temp_time->success Improvement

Caption: A step-by-step decision-making workflow for troubleshooting low reaction conversion.

Experimental Protocols

Protocol 1: Screening of Ligands and Bases for Suzuki-Miyaura Coupling

This protocol provides a systematic approach to screen different ligands and bases to optimize the Suzuki-Miyaura coupling of 4-iodo-pyrazole.

Materials:

  • 4-Iodo-pyrazole

  • Arylboronic acid

  • Palladium source (e.g., Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-iodo-pyrazole in the chosen solvent.

    • Prepare a stock solution of the arylboronic acid in the chosen solvent.

    • Prepare a stock solution of the palladium source in the chosen solvent.

  • Reaction Setup:

    • In a glovebox or under a flow of inert gas, arrange a series of reaction vials.

    • To each vial, add the desired phosphine ligand (typically 2-4 mol% relative to the 4-iodo-pyrazole).

    • Add the desired base (typically 2-3 equivalents relative to the 4-iodo-pyrazole).

    • Add the palladium source stock solution (typically 1-2 mol% Pd).

    • Add the 4-iodo-pyrazole stock solution (1.0 equivalent).

    • Add the arylboronic acid stock solution (1.2-1.5 equivalents).

    • Add the remaining solvent to reach the desired concentration (e.g., 0.1 M).

  • Reaction and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block (e.g., at 80-100 °C).

    • Stir the reactions for a set amount of time (e.g., 12-24 hours).

    • After cooling, take an aliquot from each reaction vial for analysis by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis:

    • Compare the conversion rates across the different ligand and base combinations to identify the optimal conditions.

Data Presentation

The following table provides a hypothetical example of results from a ligand and base screening experiment as described in Protocol 1.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001235
2Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O1001265
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O1001295
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane/H₂O10012>99

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_steps pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(I) Organopalladium Intermediate pd0->pd_intermediate transmetalation Transmetalation pd_boronate L₂Pd(II)(Ar)(Ar') Di-organopalladium Intermediate pd_intermediate->pd_boronate pd_boronate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' Desired Product pd_boronate->product reactants1 4-Iodo-Pyrazole (Ar-I) reactants1->pd0 reactants2 Boronic Acid (Ar'-B(OH)₂) + Base reactants2->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, RSC Publishing. [Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, PMC. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, RSC Publishing. [Link]

  • Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. The Journal of Organic Chemistry, PubMed. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

Sources

Troubleshooting

Stability of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid under basic conditions

Technical Support Center: Stability of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid Executive Summary: The Stability Paradox Status: Chemically Robust / Stereochemically Fragile. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic Acid

Executive Summary: The Stability Paradox

Status: Chemically Robust / Stereochemically Fragile.

As a Senior Application Scientist, I frequently encounter confusion regarding 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid . Users often mistake its structural robustness for stereochemical inertness. While the pyrazole core and iodine substituent are chemically stable under mild basic conditions (e.g., 1N NaOH at ambient temperature), the chiral center at the


-position is highly susceptible to base-catalyzed racemization .

This guide addresses the specific behaviors of this molecule under basic conditions, distinguishing between chemical degradation (breaking bonds) and stereochemical erosion (loss of enantiomeric excess).

Part 1: Critical Stability Profile

Stereochemical Instability (The Primary Risk)

The most immediate threat to your compound in basic media is racemization , not decomposition.

  • Mechanism: The proton at the C2 position (the

    
    -carbon) is acidified by two factors:
    
    • The electron-withdrawing carboxylate group.[1]

    • The inductive effect of the adjacent pyrazole nitrogen (N1).

  • Outcome: In the presence of a base (hydroxide, carbonate, or amine), this proton is abstracted, forming a planar enolate intermediate.[2] Reprotonation occurs non-selectively, resulting in a racemic mixture (50:50 R/S).

  • Risk Factor: High. Even mild bases (e.g.,

    
    ) in polar aprotic solvents (DMF, DMSO) can accelerate this process significantly.
    
Chemical Stability (Deiodination & Hydrolysis)
  • Deiodination: The C4-Iodo bond is generally stable to aqueous base at room temperature.[1] However, it becomes labile under two specific "basic" conditions:

    • Photolytic Deiodination: Basic solutions exposed to UV light can undergo radical deiodination.

    • Metal-Catalyzed Coupling: If your basic buffer contains trace transition metals (Pd, Cu) from previous steps, the iodine will act as a leaving group (Ullmann/Suzuki type reactivity).

  • Hydrolysis: As a free acid, hydrolysis is not applicable. However, if you are generating this compound via hydrolysis of an ester precursor, you must control the temperature to prevent simultaneous racemization.

Part 2: Mechanism of Failure (Visualization)

The following diagram illustrates the pathway of base-catalyzed racemization, the most common failure mode reported by our users.

RacemizationPathway S_Enantiomer S-Enantiomer (Chiral) Transition Planar Enolate (Achiral Intermediate) S_Enantiomer->Transition Deprotonation of α-H (Fast in polar solvent) Base Base (OH-) Base->S_Enantiomer Racemate Racemic Mixture (R + S) Transition->Racemate Non-selective Reprotonation

Figure 1: Mechanism of base-catalyzed racemization at the


-carbon position.[1]

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My enantiomeric excess (ee) dropped from 98% to 60% after workup."

Diagnosis: You likely exposed the compound to a base in a polar solvent or heated the basic aqueous layer.

  • The Fix:

    • Temperature Control: Keep all basic steps (e.g., ester hydrolysis) at 0–5°C . Never heat the basic solution above room temperature.

    • Quench Rapidly: Do not let the compound sit in the basic aqueous phase. Acidify to pH 3–4 immediately upon reaction completion.

    • Solvent Swap: Avoid using DMSO or DMF with bases, as these solvents enhance the basicity of anions, accelerating racemization. Use THF/Water or Methanol/Water instead.

Scenario B: "I see a new impurity at RRT 0.85 in HPLC after storing the basic solution."

Diagnosis: Photolytic deiodination.

  • The Fix:

    • Amber Glassware: Iodinated pyrazoles are photosensitive. The "impurity" is likely the des-iodo (5-methyl-1H-pyrazol-1-yl)propanoic acid.[1]

    • Protect from Light: Wrap flasks in aluminum foil during any step where the compound is in solution, especially under basic conditions which can stabilize radical intermediates.

Scenario C: "The compound turned yellow/brown in base."

Diagnosis: Iodine liberation (


) or oxidation.
  • The Fix:

    • Check for oxidants in your solvent.

    • Add a trace amount of sodium thiosulfate (

      
      ) during the acidic workup to scavenge free iodine and restore the white/off-white color.
      

Part 4: Validated Experimental Protocols

Protocol 1: Safe Ester Hydrolysis (Preserving Chirality)

Use this protocol if generating the acid from a methyl/ethyl ester precursor.

Reagents:

  • Precursor Ester (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (1.2 eq) — Preferred over NaOH for milder cation effect.[1]

  • Solvent: THF:Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve the ester in THF and cool to 0°C in an ice bath.

  • Addition: Dissolve LiOH in the minimum amount of water and add dropwise to the ester solution. Do not dump it in all at once.

  • Monitoring: Stir at 0°C . Monitor by TLC or HPLC every 30 minutes. Do not warm to room temperature unless conversion is <5% after 2 hours.

  • Workup (Critical):

    • Once complete, dilute with cold water.

    • Immediately acidify with 1N HCl dropwise to pH ~3. Do not overshoot to pH 1 as this may protonate the pyrazole ring unnecessarily.

    • Extract with Ethyl Acetate.

    • Dry over

      
       (magnesium sulfate can be slightly basic/Lewis acidic, sodium sulfate is safer).
      
Data Summary: Stability under Various Conditions
ConditionTemperatureTimeOutcomeRecommendation
1N NaOH (aq) 25°C24 h< 2% Decomposition, High Racemization Avoid for chiral work.[1]
LiOH (THF/H2O) 0°C4 hStable, ee Preserved Recommended method.
K2CO3 (DMF) 60°C2 hTotal Racemization Forbidden for chiral isomers.
1N NaOH + UV 25°C4 h~10% DeiodinationProtect from light.

References

  • BenchChem. (2025).[2] Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. Retrieved from

    • Context: Establishes the fundamental mechanism of -proton acidity and racemization in 2-substituted propanoic acids under basic conditions.
  • National Institutes of Health (NIH). (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from

    • Context: Provides mechanistic insight into the stability of carbon-iodine bonds and the specific enzymatic or chemical conditions required for deiodination (relevant to the 4-iodo stability).
  • Sigma-Aldrich. (n.d.).[1] 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid Product Information. Retrieved from [1]

    • Context: Serves as a structural analog benchmark for the stability of N-alkylated pyrazole propanoic acids.[1]

  • ResearchGate. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from

    • Context: Validates the chemical robustness of the pyrazole ring under basic hydrolysis conditions used in synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Mass Spectrometry Fragmentation of Iodo-Pyrazole Propanoic Acids

Abstract Iodo-pyrazole propanoic acids represent a significant class of molecules in medicinal chemistry and materials science. Their structural elucidation is paramount for understanding their function and for quality c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodo-pyrazole propanoic acids represent a significant class of molecules in medicinal chemistry and materials science. Their structural elucidation is paramount for understanding their function and for quality control during synthesis. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information about molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the expected fragmentation behavior of iodo-pyrazole propanoic acids under common mass spectrometric conditions, primarily focusing on Electron Ionization (EI). We will deconstruct the molecule into its core components—the pyrazole ring, the iodo-substituent, and the propanoic acid side chain—to predict and rationalize its fragmentation pathways. This document serves as a practical resource for researchers, providing both foundational knowledge and actionable experimental protocols to aid in the confident characterization of this important compound class.

Introduction: The Analytical Challenge

The bioactivity and material properties of substituted pyrazoles are intrinsically linked to their specific substitution patterns. For researchers developing novel therapeutics or materials, confirming the precise structure, including the location of substituents on the pyrazole ring, is a critical step. Iodo-pyrazole propanoic acids combine three distinct chemical moieties, each with its own characteristic mass spectrometric behavior. Understanding how these components fragment, both independently and in concert, allows for the unambiguous identification of the parent molecule and its various isomers. This guide will compare and contrast the fragmentation pathways, enabling researchers to distinguish between positional isomers and understand the influence of each functional group on the overall mass spectrum.

Foundational Principles of Fragmentation

Under Electron Ionization (EI), a high-energy electron bombards a molecule, ejecting one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•+).[1] This molecular ion is energetically unstable and rapidly undergoes a series of dissociation reactions to produce smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. Key fragmentation reactions relevant to iodo-pyrazole propanoic acids include:

  • Alpha (α)-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (like oxygen or nitrogen). This is a highly favored process as it leads to the formation of a resonance-stabilized cation.[2]

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, including carboxylic acids, that possess an accessible gamma-hydrogen. It involves a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of a stabilized radical cation.[2][3][4]

  • Cleavage of Weak Bonds: Bonds with lower dissociation energies, such as the Carbon-Iodine (C-I) bond, are prone to breaking. The C-I bond is the weakest carbon-halogen bond, making its cleavage a prominent fragmentation pathway.[5]

  • Heterocyclic Ring Fragmentation: Aromatic heterocyclic rings like pyrazole have characteristic fragmentation patterns, often involving the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or nitrogen gas (N₂).[6][7][8]

Deconstructing the Molecule: Predicted Fragmentation Pathways

To build a comprehensive picture, we will first analyze the expected fragmentation of each constituent part of an iodo-pyrazole propanoic acid. For this guide, we will use 3-(5-iodo-1H-pyrazol-3-yl)propanoic acid as a representative example.

The Propanoic Acid Side Chain

The propanoic acid moiety is a rich source of diagnostic fragment ions.

  • Loss of the Carboxyl Group: A prominent fragmentation for short-chain carboxylic acids is the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl radical (•COOH, M-45).[9][10] For our example, this would lead to significant peaks at [M-17]⁺ and [M-45]⁺.

  • McLafferty Rearrangement: The propanoic acid side chain contains a γ-hydrogen relative to the carbonyl group. This allows for the McLafferty rearrangement, which would result in the elimination of a neutral ethene molecule and the formation of a characteristic radical cation at m/z 74 (for the rearranged acid portion).[2][9] However, competition with other fragmentation pathways may reduce its intensity.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group results in the loss of an ethyl radical (•C₂H₅, M-29) to form a [COOH]⁺ ion at m/z 45.[3][11]

The Iodo-Substituent

The iodine atom is a key structural marker.

  • C-I Bond Cleavage: The C-I bond is the weakest bond in the molecule, making its cleavage a highly favorable process.[5] This results in the loss of an iodine radical (•I, M-127), leading to a prominent peak corresponding to the [M-127]⁺ ion. This is often the base peak in the spectrum of iodo-aromatic compounds.[5]

  • Loss of HI: Elimination of a neutral hydrogen iodide molecule (HI, M-128) can also occur, though it is typically less favored than the loss of the iodine radical alone.[5]

The Pyrazole Ring

The pyrazole core itself undergoes well-documented fragmentation.

  • Loss of HCN: A primary fragmentation pathway for the pyrazole ring involves the loss of a neutral hydrogen cyanide molecule (HCN, M-27).[6][8] This occurs after initial fragmentation of a side chain.

  • N-N Bond Cleavage: Cleavage of the weak nitrogen-nitrogen bond can occur, though this is often suppressed when a nitrogen atom is substituted.[7][12] This can lead to the expulsion of N₂ (M-28).

Synergistic Fragmentation & Comparative Analysis

The true diagnostic power of mass spectrometry lies in understanding how these individual pathways interact and compete. The initial fragmentation often dictates the subsequent steps.

Primary Fragmentation Scenarios
  • Pathway A: Propanoic Acid Fragmentation First: The molecular ion first loses the •COOH group (m/z [M-45]⁺). The resulting iodopyrazole-ethyl cation would then undergo further fragmentation, such as losing the iodine radical or fragmenting the pyrazole ring.

  • Pathway B: Iodine Loss First: The molecular ion first loses the •I radical (m/z [M-127]⁺). This pyrazole propanoic acid cation is a major ion and will subsequently fragment its side chain, likely losing •COOH to yield a peak at m/z [M-127-45]⁺.

The relative abundance of ions from these competing pathways provides crucial information. Given the lability of the C-I bond, Pathway B is predicted to be a dominant process.

Comparative Guide: Distinguishing Positional Isomers

The fragmentation pattern can be used to differentiate between isomers, such as 3-(5-iodo -1H-pyrazol-3-yl)propanoic acid and 3-(4-iodo -1H-pyrazol-3-yl)propanoic acid. While the primary losses (•I, •COOH) will be the same, the stability and subsequent fragmentation of the resulting ions can differ subtly, leading to variations in the relative intensities of daughter ions. High-resolution mass spectrometry can be invaluable here to confirm the elemental composition of fragments.

Table 1: Predicted Key Fragments for a Generic Iodo-Pyrazole Propanoic Acid (Molecular Formula: C₆H₇IN₂O₂)

m/z (Predicted)Ion Structure / Neutral LossFragmentation Pathway Description
296[M]•+Molecular Ion
279[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid.
251[M - COOH]⁺α-cleavage, loss of the carboxyl group. A major initial fragment.
169[M - I]⁺Cleavage of the weak C-I bond. Expected to be a major, often base, peak.
124[M - I - COOH]⁺Sequential loss of iodine radical followed by the carboxyl group.
68[Pyrazole]•+Cleavage of both substituents leading to the core pyrazole ring radical cation.
45[COOH]⁺α-cleavage product from the propanoic acid chain.

Experimental Protocol: Acquiring High-Quality Spectra

Trustworthy data is the bedrock of accurate analysis. The following provides a robust starting point for method development.

Sample Preparation
  • Solubilization: Dissolve the purified iodo-pyrazole propanoic acid derivative in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation & Parameters (GC-EI-MS)

For these compounds, derivatization (e.g., silylation of the carboxylic acid and N-H) is often required to improve volatility for Gas Chromatography (GC) analysis.

  • Inlet System: Gas Chromatography

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (Standard for library matching)[6]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • GC Column: A mid-polarity column (e.g., DB-5ms) is a good starting point.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Data Acquisition: Scan mode from m/z 40 to 400.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq MS Acquisition (GC-EI-MS) cluster_analysis Data Analysis Solubilization Solubilization Dilution Dilution Solubilization->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Spectrum_Generation Spectrum_Generation Detection->Spectrum_Generation Fragment_Identification Fragment_Identification Spectrum_Generation->Fragment_Identification Structure_Confirmation Structure_Confirmation Fragment_Identification->Structure_Confirmation G M Molecular Ion [C6H7IN2O2]•+ m/z 296 M_minus_I [M - I]⁺ (Pyrazole Propanoic Acid Cation) m/z 169 M->M_minus_I - •I M_minus_I_minus_COOH [M - I - COOH]⁺ (Pyrazolyl-ethyl Cation) m/z 124 M_minus_I->M_minus_I_minus_COOH - •COOH

Caption: Dominant pathway via cleavage of the weak C-I bond.

Pathway 2: Initial Loss of Carboxyl Group

G M Molecular Ion [C6H7IN2O2]•+ m/z 296 M_minus_COOH [M - COOH]⁺ (Iodo-pyrazolyl-ethyl Cation) m/z 251 M->M_minus_COOH - •COOH M_minus_COOH_minus_I [M - COOH - I]⁺ (Pyrazolyl-ethyl Cation) m/z 124 M_minus_COOH->M_minus_COOH_minus_I - •I

Caption: Alternative pathway via initial side-chain cleavage.

Conclusion

The mass spectrometric fragmentation of iodo-pyrazole propanoic acids is a predictable process governed by the fundamental principles of ion chemistry. The most characteristic cleavages are the loss of the iodine radical (M-127) and the loss of the carboxyl group (M-45). The ion corresponding to [M-I]⁺ is often the most abundant peak in the spectrum due to the lability of the carbon-iodine bond. By carefully analyzing the molecular ion and the key fragment ions as outlined in this guide, researchers can confidently determine the structure of their synthesized compounds, distinguish between isomers, and ensure the integrity of their materials for further research and development.

References

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: GCMS Section 6.12 - Fragmentation of Carboxylic Acids Source: Whitman College URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: Electron-impact induced fragmentations of pyrazoles Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: McLafferty rearrangement Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]

  • Title: mass spectrum of propanoic acid C3H6O2 CH3CH2COOH Source: Doc Brown's Chemistry URL: [Link]

  • Title: Electron - impact Induced Fragmentat ions of Pyrazoles Source: RSC Publishing URL: [Link]

  • Title: mass spectrum of 1-iodopropane C3H7I Source: Doc Brown's Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(4-Iodo-5-methyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid. We move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the final method is both reliable and self-validating. This document is intended for researchers, analytical scientists, and drug development professionals who require a precise and accurate method for quality control and stability testing.

Part 1: The Analytical Challenge & Foundational Strategy

The target analyte, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, presents a distinct set of physicochemical properties that guide our initial strategy.

  • Acidic Nature: The presence of the propanoic acid group (a carboxylic acid) means the molecule is ionizable. Its state of ionization is dependent on the pH of the solution.[1] In Reversed-Phase (RP) HPLC, analyzing ionizable compounds in their ionized (charged) state can lead to poor retention and significant peak tailing due to secondary interactions with the silica stationary phase.[2][3] Therefore, our primary strategy will be ion suppression . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we can ensure it exists predominantly in its neutral, more hydrophobic form, which enhances retention and improves peak shape.[2][4][5]

  • Hydrophobicity & Polarity: The molecule possesses a hydrophobic iodinated pyrazole core and a polar carboxylic acid group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC, the workhorse of the pharmaceutical industry for analyzing small organic molecules.[6][7][8] We will use a non-polar stationary phase and a polar mobile phase.

  • UV Absorbance: The pyrazole ring is an aromatic heterocycle, which confers UV absorbance.[9][10] This allows for straightforward detection using a Photodiode Array (PDA) or standard UV-Vis detector. A preliminary UV scan of the analyte is essential to determine the wavelength of maximum absorbance (λ-max), which provides the best sensitivity for both the main compound and potential impurities. Pyrazole derivatives often exhibit strong absorbance in the 200-250 nm range.[9][11]

Based on this initial assessment, a Reversed-Phase HPLC method with UV detection and an acidified mobile phase is the most logical and scientifically sound starting point.

Part 2: Systematic Method Development & Optimization

Method development is a systematic process involving scouting for initial conditions followed by iterative optimization to achieve the desired separation.[12]

Step 1: Initial Column and Mobile Phase Selection

The goal is to select a starting point that is most likely to yield a successful separation.

  • Column Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering high hydrophobicity and retention for a wide range of molecules.[7][13] It is the industry standard for pharmaceutical analysis.[7][14] We will begin with a standard dimension column, such as 4.6 x 150 mm with 5 µm particles, which provides a good balance of efficiency and backpressure.[15]

  • Mobile Phase Selection:

    • Aqueous Phase (A): Deionized water with an acidic modifier. 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid are excellent choices. TFA is a strong ion-pairing agent that sharpens peaks of acidic compounds, while formic acid is preferred for mass spectrometry (MS) compatibility.[16][17] We will start with 0.1% TFA in water.

    • Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

  • Detector Wavelength: A PDA detector will be used to monitor the analyte across a range (e.g., 200-400 nm) during the initial runs. The λ-max from the analyte's spectrum, anticipated around 210-240 nm based on the pyrazole chromophore, will be chosen for quantification to ensure maximum sensitivity.[9]

Step 2: The Optimization Workflow

Optimization aims to achieve adequate resolution between the main analyte peak and all potential impurities or degradation products within a reasonable runtime. The following diagram illustrates the logical workflow.

G cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Development & Optimization cluster_final Phase 3: Finalization Prep Prepare Sample & Mobile Phases (0.1% TFA in Water/ACN) Column Select Column (C18, 4.6x150mm, 5µm) Prep->Column Detector Set Detector (PDA Scan 200-400nm) Column->Detector Scout Run Fast Scouting Gradient (e.g., 5-95% B in 15 min) Detector->Scout Analyze Analyze Chromatogram: - Retention Time (k') - Peak Shape (Tailing) - Resolution (Rs) Scout->Analyze Decision Is Resolution > 2 and Tailing < 1.5? Analyze->Decision Optimize Adjust Parameters: - Gradient Slope - Temperature - Flow Rate Decision->Optimize No Final Final Optimized Method Decision->Final Yes Optimize->Scout Re-run Validate Perform System Suitability & Method Validation Final->Validate

Caption: Logical workflow for systematic HPLC method development.

A typical optimization process involves:

  • Scouting Gradient: A fast, wide gradient (e.g., 5% to 95% ACN in 15 minutes) is run to elute all compounds from the column and determine the approximate organic solvent concentration needed to elute the main peak.

  • Gradient Adjustment: Based on the scouting run, the gradient is shallow-ed around the elution point of the main peak to improve the resolution of closely eluting impurities. For instance, if the analyte elutes at 60% ACN, a new gradient of 45-75% ACN over 20 minutes might be tested.

  • Temperature and Flow Rate: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak shape and selectivity.[18] Adjusting the flow rate can also be used to fine-tune resolution and analysis time.

Part 3: Performance Benchmark - A Comparative Analysis

Once optimized, the performance of our gradient RP-HPLC method can be objectively compared to other potential analytical approaches. Each alternative presents a different balance of speed, resolution, complexity, and cost.

Method Primary Advantage Primary Disadvantage Best For
Developed Gradient RP-HPLC High Resolution & Flexibility: Excellent for separating complex mixtures with varying polarities.Longer Run Times: Gradient re-equilibration adds time to each run.Stability-indicating purity analysis where unknown degradation products must be resolved.
Isocratic RP-HPLC Simplicity & Speed: Constant mobile phase composition leads to faster runs and simpler instrumentation.Limited Peak Capacity: Ineffective for samples where components have widely different retention times.Routine QC of known, simple mixtures where all impurities are well-resolved from the main peak.
Ultra-High-Performance LC (UHPLC) Exceptional Speed & Resolution: Uses sub-2µm particle columns for very fast, high-efficiency separations.High-Cost Equipment: Requires specialized pumps and detectors capable of handling very high backpressures.High-throughput screening and complex impurity profiling when speed is critical.
HPLC-MS Definitive Identification: Provides mass-to-charge ratio data for confident impurity identification.High Complexity & Cost: Requires a mass spectrometer and volatile mobile phases (e.g., formic acid instead of TFA).[16]Impurity structure elucidation and forced degradation studies.

Part 4: Detailed Experimental Protocol

This section provides the finalized, step-by-step protocol for the purity analysis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) software.

  • C18 Column (e.g., Agilent Zorbax Eclipse Plus-C18, 4.6 x 150 mm, 5 µm).[19]

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Reference standard of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

  • Test sample of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid.

2. Chromatographic Conditions:

Parameter Setting
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% (v/v) TFA in Water
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 10 µL
Detection: PDA at 220 nm
Gradient Program: Time (min)
0
20
22
25
25.1
30

3. Solution Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Analysis and System Suitability:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if it meets the criteria defined by regulatory bodies like the USP.[20]

    • Tailing Factor: ≤ 2.0 for the main peak.[20]

    • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of the five replicate injections.[20][21]

  • Inject the Sample Solution once.

5. Calculation of Purity:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The overall analysis workflow, from sample preparation to final reporting, is a structured process designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent A->B C Dilute to Final Concentration (0.5 mg/mL) B->C D Equilibrate System C->D E System Suitability Test (SST) (5x Standard Injections) D->E G Check SST Criteria (RSD < 2%, Tailing < 2.0) E->G F Analyze Sample (1x Sample Injection) H Integrate Chromatogram Peaks F->H G->D Fail G->F Pass I Calculate Purity (Area % Method) H->I J Generate Final Report I->J

Caption: Overall workflow for HPLC purity determination.

Conclusion

Developing a robust HPLC purity method is a foundational requirement in pharmaceutical development. For 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a systematic approach leveraging reversed-phase chromatography with an acidified mobile phase provides a specific, sensitive, and reliable method. By understanding the analyte's chemistry and methodically optimizing chromatographic parameters, one can establish a self-validating protocol suitable for routine quality control and regulatory submission. The comparative analysis shows that while other techniques have their place, the developed gradient RP-HPLC method offers the best balance of resolution, flexibility, and accessibility for its intended purpose of comprehensive purity assessment.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Column Selection Guide. SCION Instruments.
  • Reversed-Phase HPLC of Ionizable Analytes.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • Reversed Phase HPLC for Ionizable Samples. Scribd.
  • 5 Main Types of HPLC Columns Explained. Torontech.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • The "Best" HPLC Columns for Pharmaceutical Analysis. YouTube.
  • Ionizable compound purification using reversed-phase flash column chrom
  • Developing HPLC Methods. MilliporeSigma.
  • HPLC Column Standardization in Pharmaceutical Development: A Case Study.
  • Control pH During Method Development for Better Chrom
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Benefits of Reverse Phase HPLC. Phenomenex.
  • How does an acid pH affect reversed-phase chromatography separ
  • Exploring the Role of pH in HPLC Separ
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Crawford Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Top Three HPLC Method Development Tips.
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. RSC Advances.
  • HPLC Method Development. Phenomenex.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
  • HPLC Method Development Steps. Thermo Fisher Scientific.
  • Steps for HPLC Method Valid
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ScienceDirect.
  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
  • Recent progress in chemosensors based on pyrazole deriv
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored M
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.

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Validation

Structural Confirmation of Regioisomers in N-Alkylated 5-Methyl-Pyrazoles

This guide outlines the definitive structural confirmation of regioisomers arising from the N-alkylation of 3(5)-methylpyrazole. It focuses on distinguishing the 1-alkyl-5-methylpyrazole (often the desired but sterically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of regioisomers arising from the N-alkylation of 3(5)-methylpyrazole. It focuses on distinguishing the 1-alkyl-5-methylpyrazole (often the desired but sterically hindered product) from the 1-alkyl-3-methylpyrazole (often the thermodynamically favored product).

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the N-alkylation of 3(5)-methylpyrazole is a deceptive reaction. Due to annular tautomerism, the starting material exists in equilibrium between 3-methylpyrazole and 5-methylpyrazole. Upon treatment with an alkylating agent (R-X) and base, two distinct regioisomers are formed:[1]

  • 1-Alkyl-3-methylpyrazole (1,3-isomer): Generally favored by steric relief and thermodynamics.

  • 1-Alkyl-5-methylpyrazole (1,5-isomer): Often required for specific biological activity (e.g., p38 MAP kinase inhibitors) but frequently the minor product unless specific directing groups or conditions are used.

Misassignment of these isomers is a common "silent failure" in early-stage drug discovery. This guide compares the three primary analytical workflows for unambiguous structural assignment, ranked by reliability and throughput.

Comparative Analysis of Confirmation Methods

FeatureMethod A: 1D NOE / NOESY Method B: 1H-13C HMBC Method C: X-Ray Crystallography
Principle Through-space magnetic interaction (< 5 Å)Through-bond long-range coupling (2-3 bonds)Electron density diffraction
Reliability High (Gold Standard for Solution) High (Requires careful parameter setup)Absolute
Throughput High (10-30 min)Medium (30-60 min)Low (Days/Weeks)
Sample Req. ~5-10 mg (Solution)~20 mg (Solution)Single Crystal
Key Diagnostic N-Alkyl proximity to C5-Me vs. C5-H N-CH₂ correlation to C5 (Quaternary vs. CH) 3D Atom coordinates
Best For Routine confirmation of oils/solidsVerifying NOE results or when NOE is ambiguousFinal candidate validation

Detailed Experimental Protocols

Method A: The Spatial Validator (1D NOE / 2D NOESY)

This is the most efficient method for routine screening. It relies on the Nuclear Overhauser Effect (NOE), which enhances signals of protons that are spatially close (typically < 5 Å), regardless of the number of bonds separating them.

The Logic
  • 1,5-Isomer: The N-alkyl group (N1) is spatially adjacent to the Methyl group at position 5.

  • 1,3-Isomer: The N-alkyl group (N1) is spatially adjacent to the Ring Proton at position 5 (C5-H). The Methyl group is far away at position 3.

Protocol
  • Sample Prep: Dissolve 5-10 mg of the isolated isomer in 600 µL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ). Note: Degassing the sample with nitrogen for 1 minute can improve NOE enhancement, though not strictly necessary for qualitative assignment.
  • Acquisition (1D NOE Difference):

    • Select the N-CH₂ signal (typically

      
       4.0 - 5.0 ppm) as the irradiation target.
      
    • Set mixing time (

      
      ) to 500-800 ms .
      
    • Acquire 64-128 scans.

  • Analysis:

    • Scenario 1: Irradiation of N-CH₂ results in enhancement of the Methyl singlet (

      
      2.1-2.3 ppm). 
      
      
      
      Confirmation: 1-Alkyl-5-methylpyrazole.
    • Scenario 2: Irradiation of N-CH₂ results in enhancement of the aromatic C5-H doublet/singlet (

      
      7.0-7.5 ppm). 
      
      
      
      Confirmation: 1-Alkyl-3-methylpyrazole.
Method B: The Connectivity Validator (1H-13C HMBC)

When NOE signals are weak (e.g., due to conformational flexibility), Heteronuclear Multiple Bond Correlation (HMBC) provides a through-bond connectivity map.

The Logic

We track the correlation from the N-alkyl protons (N-CH₂) to the pyrazole ring carbons.

  • 1,5-Isomer: The N-CH₂ protons will show a strong 3-bond correlation (

    
    ) to C5 . In this isomer, C5 is a quaternary carbon  (attached to the methyl).
    
  • 1,3-Isomer: The N-CH₂ protons will show a strong 3-bond correlation to C5 . In this isomer, C5 is a methine carbon (attached to a proton).

Protocol
  • Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range coupling (typically 8-10 Hz).

  • Analysis:

    • Identify the N-CH₂ proton signal on the F2 (proton) axis.

    • Look for cross-peaks in the aromatic region of the F1 (carbon) axis.

    • The Check: Does the correlated carbon signal correspond to a quaternary carbon or a CH?

      • Tip: Overlay with a DEPT-135 or HSQC spectrum. If the correlated carbon is invisible in DEPT-135 (quaternary), it is C5-Me

        
        1,5-Isomer .
        

Visualization of Decision Logic

The following diagram illustrates the structural decision tree and the specific NOE/HMBC interactions that define each isomer.

G Start Reaction Product (N-Alkylated Mixture) Sep Isolate Pure Isomer (Chromatography) Start->Sep Exp Perform 1D NOE / NOESY Target: N-CH₂ Protons Sep->Exp Res1 NOE to Methyl Group (Singlet ~2.2 ppm) Exp->Res1 Enhancement Observed Res2 NOE to Ring Proton (C5-H ~7.4 ppm) Exp->Res2 Enhancement Observed Conf1 CONFIRMED: 1-Alkyl-5-Methylpyrazole Res1->Conf1 Mech1 Structural Reason: N1-R is proximal to C5-Me Conf1->Mech1 Conf2 CONFIRMED: 1-Alkyl-3-Methylpyrazole Res2->Conf2 Mech2 Structural Reason: N1-R is proximal to C5-H Conf2->Mech2

Figure 1: Analytical decision tree for assigning pyrazole regioisomers via NOE spectroscopy.

Scientific Validation & Troubleshooting

Why Chemical Shift Alone is Insufficient

Relying solely on 1H NMR chemical shifts (e.g., "the methyl group of the 1,5-isomer is always downfield") is dangerous . While trends exist (e.g., C5-Me is often deshielded by the adjacent N1), these shifts are highly solvent-dependent and sensitive to the electronic nature of the N-alkyl group (e.g., benzyl vs. alkyl vs. aryl).

  • Trustworthiness Rule: Never assign based on shift tables alone. Always verify with connectivity (HMBC) or proximity (NOE) .

The "Ambiguous NOE" Case

If the N-alkyl group is flexible (e.g., a long chain), the NOE signal to the ring may be weak.

  • Solution: Switch to Method B (HMBC) . The 3-bond coupling constant (

    
    ) is a physical property of the bond network and is less dependent on conformation than the NOE.
    
Reference Data Table (Typical Values in CDCl )
Signal1-Alkyl-5-methylpyrazole1-Alkyl-3-methylpyrazole
C3 (Carbon) ~105 ppm (CH)~148 ppm (C-Me, Quaternary)
C5 (Carbon) ~138 ppm (C-Me, Quaternary)~129 ppm (CH)
NOE Partner N-CH₂

Methyl
N-CH₂

Ring H

References

  • López-Cara, L. C., et al. (2008). "1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives." Magnetic Resonance in Chemistry.

  • Kudyakova, Y. S., et al. (2025).[2][3] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives: Distinguishing H3 and H5."

  • Novikova, D. S., et al. (2021). "Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives." St. Petersburg State Institute of Technology.[4]

  • Marino, N., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules.

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Comparative

Comparative biological activity of 4-iodo-pyrazole acid derivatives

Publish Comparison Guide: Comparative Biological Activity of 4-Iodo-Pyrazole Acid Derivatives Executive Summary: The Strategic "Gateway" Scaffold 4-Iodo-pyrazole-carboxylic acid derivatives represent a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Biological Activity of 4-Iodo-Pyrazole Acid Derivatives

Executive Summary: The Strategic "Gateway" Scaffold

4-Iodo-pyrazole-carboxylic acid derivatives represent a specialized class of heterocyclic scaffolds in modern medicinal chemistry. Unlike their 4-fluoro or 4-chloro counterparts, which are often final pharmacophores, the 4-iodo derivatives primarily serve as high-utility "Gateway Scaffolds."

The iodine atom at the C4 position functions as a labile reactive handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). While the direct biological activity of the parent 4-iodo compounds is often moderate due to the steric bulk and lipophilicity of the iodine atom, their derivatives are potent inhibitors of kinases (JNK, CDK, p38 MAPK) and anti-inflammatory agents.

This guide compares the intrinsic activity of 4-iodo precursors versus their functionalized progeny , providing a roadmap for researchers to utilize this scaffold effectively.

Chemical Architecture & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The pyrazole-carboxylic acid core offers three vectors for modification. The 4-iodo position is unique because it allows for the construction of "biaryl" systems essential for occupying hydrophobic pockets in enzyme active sites.

SAR_Analysis Core 4-Iodo-Pyrazole Carboxylic Acid Core Pos1 N1 Position: Solubility/Bioavailability (e.g., Methyl, Phenyl) Core->Pos1 Pos3 C3/C5 Carboxyl Group: H-Bond Donor/Acceptor (Amide/Ester conversion) Core->Pos3 Pos4 C4 Iodine: Strategic Handle (Suzuki/Sonogashira Coupling) Core->Pos4 Receptor Binding Receptor Binding Pos3->Receptor Binding Anchors Kinase Selectivity Kinase Selectivity Pos4->Kinase Selectivity Determines

Caption: SAR vectors of the 4-iodo-pyrazole scaffold. The C4-Iodine is the critical divergence point for potency optimization.

Comparative Biological Performance

The following data synthesizes comparative studies of 4-iodo derivatives against 4-bromo/chloro analogs and their cross-coupled products.

Intrinsic Antimicrobial Activity (Direct Comparison)

Context: Direct screening of 4-halo-pyrazole-3-carboxylic acids against S. aureus and E. coli.

Compound ClassSubstituent (C4)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMechanistic Insight
4-Fluoro -F>128>128Too small/polar; poor membrane penetration.
4-Chloro -Cl64 - 128128Moderate lipophilicity; weak binding.
4-Bromo -Br32 - 6464Optimal balance of size/lipophilicity for direct binding.
4-Iodo -I 64 - >128 >128 Steric Clash: The large iodine radius (1.98 Å) often prevents fit in tight bacterial pockets.

Expert Insight: The 4-iodo derivative itself is less active as a standalone antibiotic compared to the 4-bromo analog. Its value lies not in being the drug, but in becoming the drug.

Derived Anticancer Activity (Kinase Inhibition)

Context: Comparison of the 4-iodo precursor vs. a 4-phenyl derivative (synthesized via Suzuki coupling) in inhibiting JNK1 (c-Jun N-terminal kinase).

Compound StageStructureIC50 (JNK1)Cellular Activity (HeLa)
Precursor 4-Iodo-1H-pyrazole-3-carboxylic acid> 10 µMInactive
Derivative 4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid24 nM Potent Apoptosis

Experimental Protocols

Protocol A: Regioselective Iodination of Pyrazole-3-Carboxylic Acid

Objective: Synthesize the 4-iodo core with high purity, avoiding poly-iodination.

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Iodine (

    
    ) (0.6 eq)
    
  • Ceric Ammonium Nitrate (CAN) (0.6 eq)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Dissolution: Dissolve pyrazole-3-carboxylic acid in

    
     at room temperature.
    
  • Addition: Add

    
     followed by CAN portion-wise over 30 minutes. Note: CAN acts as an oxidant to regenerate electrophilic iodine species, improving atom economy.
    
  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The 4-iodo product is typically less polar than the starting material.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear).
    
  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water (9:1) yields pure 4-iodo-pyrazole-3-carboxylic acid.

Protocol B: Suzuki-Miyaura Coupling (The "Activation" Step)

Objective: Convert the 4-iodo scaffold into a biologically active 4-aryl derivative.

Reagents:

  • 4-Iodo-pyrazole derivative (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: DME/Water (4:1)

Step-by-Step:

  • Degassing: Purge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Assembly: Add the 4-iodo scaffold, aryl boronic acid, and base to the reaction vessel.

  • Catalysis: Add

    
     under Argon flow.
    
  • Reflux: Heat to 85°C for 12 hours. The C-I bond cleaves more readily than C-Br, allowing milder conditions.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Column chromatography (SiO2, gradient elution).

Mechanism of Action & Pathway Visualization

The biological utility of these derivatives often involves the inhibition of inflammatory pathways.[1][2][3][4][5][6] The 4-substituted pyrazole fits into the COX-2 or Kinase active site, blocking downstream signaling.

Mechanism Drug 4-Aryl-Pyrazole Derivative (Derived from 4-Iodo precursor) Target Target Enzyme (COX-2 or JNK) Drug->Target Competitive Inhibition Complex Enzyme-Inhibitor Complex (Hydrophobic Pocket Occupied) Target->Complex Binding Signal Pro-Inflammatory Signaling (PGE2 or c-Jun) Complex->Signal Blocks Effect Reduced Inflammation / Apoptosis Signal->Effect Downregulation

Caption: Mechanism of Action for 4-aryl-pyrazoles derived from the 4-iodo scaffold.

Conclusion

The 4-iodo-pyrazole-carboxylic acid is not a "magic bullet" in its native form but rather a master key . While it exhibits lower intrinsic antimicrobial activity compared to bromo-analogs due to steric hindrance, its superior reactivity in cross-coupling reactions makes it indispensable for generating high-potency kinase inhibitors. Researchers should utilize the 4-iodo derivative as a late-stage intermediate to access diverse chemical space, rather than screening it as a final drug candidate.

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Bentham Science Publishers. (2021). Link

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. (2026). Link

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. (2015). Link

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI. (2023). Link

  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. BenchChem. (2025). Link

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